Product packaging for Albendazole sulfoxide-d7(Cat. No.:)

Albendazole sulfoxide-d7

Cat. No.: B12413785
M. Wt: 288.38 g/mol
InChI Key: VXTGHWHFYNYFFV-JOMZKNQJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Albendazole sulfoxide-d7 is a useful research compound. Its molecular formula is C12H15N3O3S and its molecular weight is 288.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O3S B12413785 Albendazole sulfoxide-d7

Properties

Molecular Formula

C12H15N3O3S

Molecular Weight

288.38 g/mol

IUPAC Name

methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropylsulfinyl)-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2

InChI Key

VXTGHWHFYNYFFV-JOMZKNQJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Canonical SMILES

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Albendazole Sulfoxide-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Albendazole sulfoxide-d7, a key analytical standard in the development and pharmacokinetic evaluation of the anthelmintic drug Albendazole. This document details the chemical and physical properties of this compound, its synthesis, and its primary application as an internal standard in bioanalytical methods. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with a summary of its role in understanding the metabolic fate of Albendazole.

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infections. Following oral administration, Albendazole is rapidly and extensively metabolized in the liver to its primary active metabolite, Albendazole sulfoxide.[1] This metabolite is responsible for the systemic anthelmintic activity of the drug. To accurately quantify the concentrations of Albendazole and its metabolites in biological matrices for pharmacokinetic, bioequivalence, and metabolism studies, a stable isotope-labeled internal standard is essential. This compound, a deuterated analog of Albendazole sulfoxide, serves this critical role, ensuring the precision and accuracy of analytical methods.[2]

Chemical and Physical Properties

This compound is a synthetic, stable isotope-labeled version of Albendazole sulfoxide, where seven hydrogen atoms on the propyl group have been replaced with deuterium. This isotopic labeling results in a molecule that is chemically identical to the endogenous metabolite but has a higher mass, allowing it to be distinguished by mass spectrometry.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name methyl N-[6-(propyl-d7-sulfinyl)-1H-benzo[d]imidazol-2-yl]carbamate[2]
Molecular Formula C₁₂H₈D₇N₃O₃S[3]
Molecular Weight 288.37 g/mol [3]
Appearance SolidN/A
Purity >95% (via HPLC)[3]
Storage Temperature +4°C[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the introduction of the deuterium atoms followed by a controlled oxidation.

A common synthetic route begins with Albendazole-d7. The sulfur atom in Albendazole-d7 is then selectively oxidized to a sulfoxide. This oxidation must be carefully controlled to prevent further oxidation to the sulfone metabolite.

Representative Oxidation Protocol (for non-deuterated Albendazole Sulfoxide):

  • Reactants: Albendazole, 30% Hydrogen Peroxide, Glacial Acetic Acid.[4]

  • Procedure:

    • Dissolve Albendazole in glacial acetic acid in a four-necked flask with stirring. The reaction can be performed at various temperatures (e.g., 15°C, 35°C, or 50°C).[4]

    • Slowly add 30% hydrogen peroxide dropwise to the solution.[4]

    • Allow the reaction to proceed for several hours (e.g., 3-5 hours).[4]

    • Neutralize the reaction mixture to a pH of 6.0-7.0 with a sodium hydroxide solution to precipitate the crude product.[4]

    • Filter the precipitate and dry it in an oven.[4]

    • The crude Albendazole sulfoxide can be further purified by recrystallization.

Note: The synthesis of this compound would follow a similar oxidation protocol, starting with Albendazole-d7 as the precursor.

Role in Bioanalysis and Pharmacokinetics

The primary application of this compound is as an internal standard in the quantification of Albendazole and its metabolites in biological samples such as plasma and blood. In LC-MS/MS analysis, a known amount of this compound is added to the biological sample during preparation. It co-elutes with the non-labeled Albendazole sulfoxide but is detected at a different mass-to-charge ratio (m/z). This allows for the correction of any variability in sample preparation and instrument response, leading to highly accurate and precise quantification of the analyte.

Experimental Protocols

The following are detailed methodologies for the use of this compound in the bioanalysis of Albendazole and its metabolites.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Objective: To extract Albendazole, Albendazole sulfoxide, and the internal standard from human plasma.

  • Materials:

    • Human plasma samples

    • This compound internal standard solution

    • SPE cartridges (e.g., Strata™-X)

    • Methanol

    • Acetonitrile

    • Formic acid

  • Procedure:

    • To 100 µL of human plasma, add the this compound internal standard.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with 5% methanol.

    • Elute the analytes with a solution of 1% formic acid in methanol, followed by 80% acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 45°C.

    • Reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Objective: To chromatographically separate and quantify Albendazole and Albendazole sulfoxide using their deuterated internal standards.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Hypurity C18, 50 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.05% formic acid in water or 2.0 mM ammonium acetate).

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Albendazole: e.g., m/z 266.1 → 234.1

      • Albendazole sulfoxide: e.g., m/z 282.1 → 240.0

      • Albendazole-d7 (Internal Standard for Albendazole): e.g., m/z 269.4 → 234.1

      • This compound (Internal Standard for Albendazole sulfoxide): The precursor ion will be approximately m/z 289.1, with a specific product ion depending on the instrument tuning.

Table 2: Example Mass Spectrometer Parameters

ParameterValue
Ion Spray Voltage 2500 V
Curtain Gas 43 psi
Gas 1 50 psi
Gas 2 60 psi
Turbo Heater Temperature 450 °C
Collision Activation Dissociation 7 psi

Note: These parameters are illustrative and should be optimized for the specific instrument being used.

Visualizations

Metabolic Pathway of Albendazole

The following diagram illustrates the primary metabolic conversion of Albendazole in the liver.

Albendazole_Metabolism Albendazole Albendazole Albendazole_Sulfoxide Albendazole Sulfoxide (Active Metabolite) Albendazole->Albendazole_Sulfoxide Oxidation (CYP450, FMO) Albendazole_Sulfone Albendazole Sulfone (Inactive Metabolite) Albendazole_Sulfoxide->Albendazole_Sulfone Oxidation

Caption: Metabolic pathway of Albendazole.

Experimental Workflow for Bioanalysis

This diagram outlines the typical workflow for a pharmacokinetic study using this compound.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Biological Sample Collection (e.g., Plasma) Spiking Spike with Albendazole sulfoxide-d7 (Internal Standard) Sample_Collection->Spiking Extraction Solid-Phase Extraction (SPE) or Protein Precipitation Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Bioanalytical workflow using this compound.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Albendazole. Its use as an internal standard in LC-MS/MS assays provides the necessary reliability for the accurate determination of Albendazole and its active metabolite in complex biological matrices. The detailed protocols and understanding of its application outlined in this guide are intended to support the robust design and execution of pharmacokinetic and bioequivalence studies, ultimately contributing to the safe and effective use of Albendazole in treating parasitic diseases.

References

An In-depth Technical Guide to the Chemical Properties of Albendazole Sulfoxide-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole sulfoxide-d7 is the deuterated form of Albendazole sulfoxide, which is the principal active metabolite of the broad-spectrum anthelmintic drug, Albendazole.[1][2] The incorporation of seven deuterium atoms on the propyl side-chain enhances its utility as an internal standard in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies, allowing for precise quantification and tracking in biological matrices.[1][3] Its mechanism of action is identical to that of its non-labeled counterpart, involving the disruption of microtubule formation in parasites.[1][4] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and relevant biological pathways.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound primarily used in research settings.[1] Its key properties are summarized below.

PropertyValueReferences
IUPAC Name methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropylsulfinyl)-1H-benzimidazol-2-yl]carbamate[1][5][6]
Molecular Formula C₁₂H₈D₇N₃O₃S[1][6][7][8]
Molecular Weight ~288.37 g/mol [3][5][7][8]
CAS Number 54029-12-8 (Unlabeled)[6][7][9]
Appearance Solid, Brown[10]
Melting Point >180°C (decomposes)[10]
Solubility Slightly soluble in DMSO and Methanol[10]
Storage Conditions 2-8°C, Refrigerator[7][11]
Purity >95% (HPLC)[6][12]

Spectroscopic Data

The defining characteristic of this compound is the substitution of hydrogen with deuterium on the propyl side-chain. This isotopic labeling is readily confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • ¹H-NMR: In the proton NMR spectrum of the unlabeled compound, a characteristic multiplet is observed between 0.90 and 2.90 ppm, corresponding to the propyl group protons. In this compound, the complete absence of these signals confirms an isotopic incorporation of ≥95%.[1]

  • Mass Spectrometry: The isotopic labeling leads to a predictable mass shift compared to the unlabeled compound. For the non-deuterated sulfoxide, a selected reaction monitoring (SRM) scan of 282.1 → 240.4 m/z is used for quantification.[13] The deuterated compound will exhibit a higher mass, facilitating its distinction and use as an internal standard.

Experimental Protocols

Synthesis of Albendazole Sulfoxide

The synthesis of Albendazole sulfoxide (and by extension, its deuterated analog from a deuterated precursor) is typically achieved through the controlled oxidation of the sulfide group in the parent Albendazole molecule.

Methodology: Oxidation with Sodium Metaperiodate

This method yields high-purity Albendazole sulfoxide with minimal contamination from the over-oxidized sulfone byproduct.[14][15]

  • Dissolution: Dissolve Albendazole in glacial acetic acid.

  • Cooling: Cool the reaction mixture to a low temperature (e.g., 0-5°C) in an ice bath.

  • Oxidation: Slowly add a solution of sodium metaperiodate (NaIO₄) to the reaction mixture while maintaining the low temperature.

  • Reaction Monitoring: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching & Precipitation: Once the reaction is complete, the product can be precipitated by carefully neutralizing the acid with a base, such as sodium hydroxide solution, until a pH of ~7.0 is reached.[16]

  • Filtration and Drying: The resulting solid is collected by filtration, washed, and dried to yield the target compound.[16]

Alternative Oxidant: A common alternative involves using 30% hydrogen peroxide (H₂O₂) in glacial acetic acid as the oxidizing agent.[16][17][18]

Analytical Method: HPLC-PDA for Plasma Samples

This protocol describes a validated method for the simultaneous determination of Albendazole and its primary metabolites, Albendazole sulfoxide and Albendazole sulfone, in plasma.[19][20]

Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge.

  • Loading: Load the plasma sample (previously spiked with an internal standard) onto the cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the analytes with a suitable solvent (e.g., methanol).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions

  • HPLC System: Waters Alliance e2695 with a 2998 Photodiode Array (PDA) Detector.[19]

  • Column: XBridge® C18 (4.6 mm × 250 mm, 5 µm).[19][20]

  • Mobile Phase: Gradient elution using Acetonitrile and 0.025 M Ammonium Acetate buffer (pH adjusted to 6.6).[19][20]

  • Flow Rate: 1.2 mL/min.[19][20]

  • Detection Wavelength: 292 nm.[19][20]

  • Linear Range: 0.025 to 2.0 µg/mL for all three compounds.[19]

Signaling Pathways and Mechanisms

Metabolic Pathway of Albendazole

Albendazole is a prodrug that is rapidly metabolized in the liver. Its anthelmintic activity is primarily attributed to its sulfoxide metabolite.[2][21] The metabolic conversion involves two main steps.

Metabolic Pathway of Albendazole Albendazole Albendazole (Prodrug) Sulfoxide Albendazole Sulfoxide (Active Metabolite) Albendazole->Sulfoxide Hepatic First-Pass Metabolism (Oxidation via CYP450) Sulfone Albendazole Sulfone (Inactive Metabolite) Sulfoxide->Sulfone Further Oxidation

Caption: Metabolic activation of Albendazole in the liver.

Mechanism of Action

The primary mechanism of action for Albendazole sulfoxide is the disruption of microtubule-dependent cellular processes within the parasite.[2][4]

Mechanism of Action cluster_parasite Parasite Cell Tubulin β-Tubulin Subunits Microtubules Cytoplasmic Microtubules Tubulin->Microtubules Polymerization Glucose Glucose Uptake Impaired Microtubules->Glucose Essential for Glycogen Glycogen Stores Depleted ATP ATP Production Decreased Death Immobilization & Death ABZ_SO Albendazole Sulfoxide ABZ_SO->Tubulin Binds to Colchicine-Sensitive Site

Caption: Disruption of parasite microtubule function by Albendazole Sulfoxide.

Conclusion

This compound is an indispensable tool for researchers in drug development and pharmacology. Its well-defined chemical properties, coupled with its role as an isotopically labeled internal standard, allow for highly accurate and reliable quantification in complex biological samples. Understanding its synthesis, analytical methodologies, and mechanism of action is crucial for its effective application in advancing the study of anthelmintic drugs.

References

A Technical Guide to the Synthesis and Purification of Deuterated Albendazole Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of deuterated albendazole sulfoxide, an essential isotopically labeled internal standard for pharmacokinetic and metabolic studies. This document details the chemical synthesis pathways, purification protocols, and presents relevant quantitative data in a structured format.

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic agent widely used in the treatment of parasitic worm infestations.[1][2] Following administration, albendazole is rapidly metabolized in the liver to its primary active metabolite, albendazole sulfoxide.[3] Deuterium-labeled analogs of drug metabolites, such as deuterated albendazole sulfoxide, are critical tools in drug development. They serve as internal standards in bioanalytical methods, enabling precise quantification in complex biological matrices.[4] This guide outlines the chemical synthesis and purification strategies to obtain high-purity deuterated albendazole sulfoxide.

Synthesis of Deuterated Albendazole Sulfoxide

The synthesis of deuterated albendazole sulfoxide is a two-step process that involves the initial incorporation of deuterium atoms into the albendazole molecule, followed by a selective oxidation of the sulfide to a sulfoxide.

Step 1: Deuterium Incorporation

One established method for deuterium incorporation involves the hydrolysis of the methyl formate group of albendazole, followed by the reintroduction of a deuterated methyl formate group.[5] This approach allows for the specific placement of deuterium labels.

Step 2: Selective Oxidation

The subsequent step is the selective oxidation of the sulfide group in the deuterated albendazole to a sulfoxide. Care must be taken to avoid over-oxidation to the corresponding sulfone impurity.[3][6] Several oxidizing agents have been successfully employed for this transformation.

A general workflow for the synthesis is presented below:

Synthesis Workflow cluster_synthesis Synthesis of Deuterated Albendazole Sulfoxide Albendazole Albendazole Deuterated_Albendazole Deuterated Albendazole Albendazole->Deuterated_Albendazole Deuteration Deuterated_Albendazole_Sulfoxide Deuterated Albendazole Sulfoxide Deuterated_Albendazole->Deuterated_Albendazole_Sulfoxide Selective Oxidation

Caption: Overall workflow for the synthesis of deuterated albendazole sulfoxide.

A more detailed diagram of the synthesis process is as follows:

Detailed Synthesis cluster_process Detailed Synthesis Process Start Start with Albendazole Hydrolysis Hydrolysis of methyl formate group (Alkaline conditions) Start->Hydrolysis Reattachment Reattachment of deuterated methyl formate group Hydrolysis->Reattachment Oxidation Selective oxidation of sulfide Reattachment->Oxidation End Crude Deuterated Albendazole Sulfoxide Oxidation->End

Caption: Step-by-step diagram of the synthesis process.

Experimental Protocols

Protocol 1: Oxidation of Albendazole to Albendazole Sulfoxide using Sodium Metaperiodate [5][6][7]

  • Dissolution: Dissolve albendazole in glacial acetic acid.

  • Cooling: Cool the solution to a low temperature (e.g., 0-5°C).

  • Oxidation: Slowly add a solution of sodium metaperiodate.

  • Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC) to ensure the complete consumption of the starting material and minimize the formation of the sulfone byproduct.

  • Work-up: Upon completion, the reaction mixture is typically worked up by neutralization and extraction to isolate the crude product.

Protocol 2: Oxidation of Albendazole to Albendazole Sulfoxide using Hydrogen Peroxide [8][9]

  • Dissolution: Dissolve albendazole in glacial acetic acid.

  • Cooling: Cool the solution to 0°C.[9]

  • Oxidation: Add 30% hydrogen peroxide dropwise to the solution.[8][9]

  • Reaction: Allow the reaction to proceed for several hours.[8]

  • Neutralization: Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to a pH of 6.0.[8]

  • Isolation: Filter the precipitate and dry to obtain the crude albendazole sulfoxide.[8]

Purification of Deuterated Albendazole Sulfoxide

Purification of the crude deuterated albendazole sulfoxide is crucial to remove unreacted starting materials, the sulfone byproduct, and other impurities. A combination of chromatographic techniques is often employed.

The general purification workflow is outlined below:

Purification Workflow cluster_purification Purification Process Crude Crude Product Column_Chromatography Column Chromatography Crude->Column_Chromatography Chiral_Separation Chiral Separation (Optional) Column_Chromatography->Chiral_Separation Pure_Product Pure Deuterated Albendazole Sulfoxide Chiral_Separation->Pure_Product

Caption: General workflow for the purification of deuterated albendazole sulfoxide.

Purification Techniques
  • Column Chromatography: This is a standard technique for the initial purification of the crude product. A silica gel stationary phase is commonly used with a mobile phase consisting of a mixture of solvents like ethyl acetate and hexane.[3]

  • Recrystallization: This can be used to further purify the product obtained after column chromatography.

  • Preparative Chiral Chromatography: Since albendazole sulfoxide is a chiral molecule, separation of its enantiomers may be required. Simulated moving bed (SMB) chromatography has been shown to be effective for the preparative separation of albendazole sulfoxide enantiomers.[10]

  • Solid-Phase Extraction (SPE): SPE is often used for sample clean-up prior to analysis, particularly for samples from biological matrices.[11]

Experimental Protocols

Protocol 3: Purification by Column Chromatography [3]

  • Column Packing: Prepare a silica gel column using a suitable slurry solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a mobile phase gradient, for example, starting with a lower polarity mixture (e.g., 30% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 40% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified albendazole sulfoxide.

Protocol 4: Preparative Chiral Separation by Simulated Moving Bed (SMB) Chromatography [10]

  • System Setup: Utilize an SMB chromatography system with a suitable chiral stationary phase.

  • Parameter Optimization: Optimize the operating parameters, including flow rates of the eluent, extract, and raffinate, and the switching time.

  • Separation: Perform the separation to collect the enantiomerically enriched extract and raffinate streams.

  • Recovery: Evaporate the solvent from the collected fractions to obtain the separated enantiomers.

Quantitative Data

The following tables summarize the quantitative data reported in the literature for the synthesis and purification of albendazole sulfoxide.

Table 1: Synthesis Yield and Purity of Albendazole Sulfoxide

Oxidizing AgentSolventYield (%)Purity (%)Reference
Sodium MetaperiodateGlacial Acetic Acid>90>98[6][7]
Potassium MonopersulfateMethanol:Water66.3492.45 (HPLC)[3]
m-Chloroperbenzoic AcidDichloromethane7895.7 (HPLC)[3]
30% Hydrogen PeroxideGlacial Acetic Acid->99.5[8]

Table 2: Purification and Analytical Data for Albendazole Sulfoxide

TechniqueParameterValueReference
Column ChromatographyMobile Phase30-40% Ethyl Acetate in Hexane[3]
SMB ChromatographyOverall Recovery97%[10]
SMB ChromatographyEnantiomeric Ratio (Raffinate)99.5%[10]
SMB ChromatographyEnantiomeric Ratio (Extract)99.0%[10]
LC-MS/MS AnalysisLinearity Range3-600 ng/mL[11]
LC-MS/MS AnalysisMean Recovery86.03%–89.66%[11]

Conclusion

The synthesis and purification of deuterated albendazole sulfoxide can be achieved through a combination of deuterium labeling of albendazole followed by selective oxidation and chromatographic purification. The choice of oxidizing agent and purification technique will depend on the desired purity and scale of the synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the development and analysis of albendazole and its metabolites.

References

Albendazole Sulfoxide-d7: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics of Albendazole sulfoxide-d7, an isotopic-labeled active metabolite of the broad-spectrum anthelmintic drug, Albendazole. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and metabolic studies.

Core Physicochemical Properties

This compound is the deuterated form of Albendazole sulfoxide, the primary active metabolite responsible for the therapeutic effects of Albendazole. The incorporation of seven deuterium atoms on the propyl group enhances its utility as an internal standard in pharmacokinetic and metabolic studies, allowing for precise quantification and differentiation from the endogenous metabolite.

Table 1: General and Computed Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropylsulfinyl)-1H-benzimidazol-2-yl]carbamate[1][2][3]
Molecular Formula C₁₂H₈D₇N₃O₃S[2][4]
Molecular Weight 288.37 g/mol [4][5]
CAS Number 2469575-37-7[4]
Alternate CAS Number 54029-12-8 (Unlabeled)[4]
Synonyms Albendazole Oxide-d7, Ricobendazole-d7, RS-8852-d7, Albendazole Impurity B (EP)-d7[1][3][4][5]
XLogP3 1.4[3]
Topological Polar Surface Area 103 Ų[3]
Heavy Atom Count 20[3]

Table 2: Experimental and Predicted Physicochemical Data

PropertyValueNotesSource
Melting Point >180°C (decomposition)Experimental data for this compound.[6]
Solubility Slightly soluble in DMSO and Methanol.Qualitative data for this compound.[6]
pKa (Strongest Acidic) 9.26Predicted for non-deuterated Albendazole sulfoxide.[7]
pKa (Strongest Basic) 3.58Predicted for non-deuterated Albendazole sulfoxide.[7]
Water Solubility 0.901 mg/mLPredicted for non-deuterated Albendazole sulfoxide.[7]
Stability Store at 2-8°C in a refrigerator for long-term stability.General recommendation for solid form.[4]

Note: Some experimental values, particularly for pKa and specific solubility, are for the non-deuterated Albendazole sulfoxide and should be considered as close approximations for the d7 analogue. Isotopic labeling with deuterium is generally not expected to significantly alter these physicochemical properties.

Experimental Protocols

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.[8][9]

Protocol:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[10]

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate of approximately 10-20°C per minute initially.

  • Within 20°C of the expected melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.[10]

  • The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is reported as the melting range. Given that the compound decomposes, the temperature at which decomposition is observed should be noted.

Solubility Determination

The "shake-flask" method is a conventional technique to determine the equilibrium solubility of a compound in various solvents.[11]

Protocol:

  • An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, DMSO, methanol) in a sealed container.

  • The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, the suspension is filtered to remove the undissolved solid.

  • The concentration of this compound in the clear filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration, a method that measures the change in pH of a solution upon the addition of a titrant.[1][13]

Protocol:

  • A precise amount of this compound is dissolved in a suitable solvent, which may be a co-solvent system if aqueous solubility is low.

  • The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is recorded after each incremental addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa value(s) are determined from the inflection point(s) of the titration curve.

Visualizations

Mechanism of Action

Albendazole sulfoxide exerts its anthelmintic effect primarily by targeting the protein β-tubulin in parasitic worms. This interaction disrupts the formation of microtubules, which are essential for various cellular functions.[14][15][16]

Mechanism of Action of Albendazole Sulfoxide A Albendazole Sulfoxide B Parasite β-tubulin A->B Binds to C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Formation C->D E Impaired Glucose Uptake D->E F Depletion of Glycogen Stores D->F G Decreased ATP Production E->G F->G H Parasite Immobilization and Death G->H

Caption: Logical flow of Albendazole Sulfoxide's mechanism of action.

Experimental Workflow for Bioanalysis

The quantification of this compound in biological matrices is crucial for pharmacokinetic studies. A typical workflow involves sample preparation followed by analysis using LC-MS/MS.[17][18]

Bioanalytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Plasma Sample Collection B Addition of Internal Standard (e.g., this compound) A->B C Solid Phase Extraction (SPE) B->C D Elution C->D E Evaporation and Reconstitution D->E F Injection into HPLC System E->F G Chromatographic Separation (e.g., C18 column) F->G H Mass Spectrometric Detection (Triple Quadrupole) G->H I Quantification H->I

Caption: A standard workflow for the bioanalysis of this compound.

References

Technical Guide: Albendazole Sulfoxide-d7 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CofA) for the isotopically labeled internal standard, Albendazole Sulfoxide-d7. This reference material is critical for pharmacokinetic and metabolic studies requiring precise quantification of Albendazole Sulfoxide.

Quantitative Data Summary

The data presented below is a compilation of typical specifications for this compound, as would be found on a supplier's Certificate of Analysis. These values represent the quality control parameters that the material must meet to be certified as a reference standard.

Parameter Specification Source
Identity
Analyte NameThis compound[1][2][3]
SynonymsAlbendazole Oxide-d7, Ricobendazole-d7[1][2]
Molecular FormulaC₁₂H₈D₇N₃O₃S[1][4]
Molecular Weight288.37 g/mol [1][4]
Unlabeled CAS Number54029-12-8[1][2][3]
Purity
Assay (by HPLC)>95%[1][3]
Physicochemical Properties
Product FormatNeat (Solid Powder)[1][5]
Storage Temperature+4°C (Short-term), -20°C (Long-term)[1][5]
Product Information
Product TypeMetabolite; Stable Isotope Labeled[1][2][3]
API FamilyAlbendazole[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections describe typical protocols for identity and purity assessment of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the this compound reference standard by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Hypurity C18, 5 µm, 4.6 x 250 mm (or equivalent).[6]

  • Mobile Phase: A mixture of acetonitrile and 2.0 mM ammonium acetate buffer (pH 5.0) in an 80:20 (v/v) ratio.[6]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detection at 290 nm.[8]

  • Injection Volume: 10 µL.

  • Procedure:

    • A standard solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

    • The solution is injected into the HPLC system.

    • The chromatogram is recorded, and the area of the main peak corresponding to this compound is measured.

    • Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the chemical structure and molecular weight of the compound, ensuring the correct identity and incorporation of deuterium atoms.

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) is often used for deuterated standards to ensure stability and identity.[6]

  • Procedure:

    • The sample is introduced into the mass spectrometer, typically following separation by LC.

    • The instrument is set to detect the specific mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ of this compound.

    • The observed mass spectrum is compared to the theoretical mass calculated from the molecular formula (C₁₂H₈D₇N₃O₃S).

    • Fragmentation patterns can also be analyzed to further confirm the structure.

Mandatory Visualizations

Diagrams are provided to illustrate key workflows and relationships relevant to the analysis and use of this compound.

G cluster_0 Phase 1: Material Reception & Initial Checks cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Review & Certification A Receive Raw Material B Visual Inspection A->B C Documentation Review B->C D Identity Confirmation (MS, NMR) C->D E Purity Assay (HPLC) D->E F Residual Solvents (GC) E->F G Water Content (Karl Fischer) F->G H Data Compilation & Review G->H I Compare Against Specifications H->I J Generate Certificate of Analysis I->J K Final QC Approval J->K L L K->L Release for Sale

Caption: Analytical workflow for the certification of a chemical reference standard.

Albendazole is metabolized in the liver to its active form, Albendazole Sulfoxide, which is then further oxidized to the inactive Albendazole Sulfone.[7][9] The use of a deuterated internal standard (this compound) allows for precise differentiation between the analyte and the standard during mass spectrometric analysis.[10]

G A Albendazole (Parent Drug) B Albendazole Sulfoxide (Active Metabolite) A->B Hepatic Oxidation (Active) C Albendazole Sulfone (Inactive Metabolite) B->C Oxidation (Inactive) D This compound (Internal Standard)

Caption: Metabolic pathway of Albendazole and the role of the d7-labeled standard.

References

The Pivotal Role of Albendazole Sulfoxide-d7 as an Internal Standard in Bioanalytical Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of Albendazole sulfoxide-d7 as an internal standard in the quantitative bioanalysis of its parent compound, Albendazole sulfoxide. The use of stable isotope-labeled internal standards, such as this compound, is paramount for achieving accurate, precise, and robust analytical methods, particularly in the context of pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Introduction to Internal Standards in Mass Spectrometry

In quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. The IS is essential to correct for the variability inherent in the analytical process, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer. An ideal internal standard should mimic the analyte of interest in its chemical and physical properties. Stable isotope-labeled (SIL) internal standards are considered the gold standard because their behavior during sample extraction and ionization is nearly identical to that of the unlabeled analyte, while being distinguishable by their mass.

Albendazole and its Active Metabolite

Albendazole is a broad-spectrum anthelmintic agent. After oral administration, it is rapidly and extensively metabolized in the liver to its primary active metabolite, albendazole sulfoxide. This metabolite is responsible for the systemic anthelmintic activity of the drug. Further metabolism leads to the inactive metabolite, albendazole sulfone. Given that albendazole sulfoxide is the main active moiety, its accurate quantification in biological matrices such as plasma is crucial for assessing the efficacy and safety of albendazole.

This compound: The Ideal Internal Standard

This compound is a deuterated form of albendazole sulfoxide, where seven hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a mass shift that allows it to be distinguished from the endogenous albendazole sulfoxide by the mass spectrometer, without significantly altering its chemical properties. This makes it an excellent internal standard for the quantification of albendazole sulfoxide for several key reasons:

  • Co-elution: It co-elutes with albendazole sulfoxide under typical chromatographic conditions, meaning it experiences the same matrix effects.

  • Similar Extraction Recovery: Its recovery during sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is virtually identical to that of the analyte.

  • Correction for Ion Suppression/Enhancement: It effectively compensates for variations in ionization efficiency caused by the sample matrix.

Quantitative Data Summary

The use of a deuterated internal standard like Albendazole sulfoxide-d5 or a similar variant is crucial for accurate bioanalysis. Below is a summary of quantitative data from a study that employed a deuterated internal standard for the simultaneous determination of albendazole and albendazole sulfoxide in human plasma.

ParameterAlbendazoleAlbendazole Sulfoxide
Linearity Range 0.200–50.0 ng/mL3.00–600 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Mean Extraction Recovery 86.03%–89.66%89.85%–98.94%
IS-Normalized Matrix Factor 0.985–1.0420.985–1.042

Table 1: Summary of quantitative method validation parameters for the analysis of Albendazole and Albendazole Sulfoxide using a deuterated internal standard. Data sourced from a study by Rathod et al. (2016)[1][2]

Another study focusing on the determination of albendazole sulfoxide using albendazole sulfoxide-d3 as an internal standard reported a linear range of 3–1500 ng/mL[3].

Experimental Protocols

A robust and reliable bioanalytical method is essential for the accurate quantification of albendazole sulfoxide. The following is a detailed experimental protocol based on established methods that utilize a deuterated internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Plasma Sample Aliquoting: Take 100 µL of human plasma in a pre-labeled tube.

  • Internal Standard Spiking: Add a specific volume of the working solution of this compound (or a similar deuterated variant) to each plasma sample, except for the blank samples.

  • Protein Precipitation (optional pre-step): Some methods may include a protein precipitation step by adding a solvent like acetonitrile, followed by centrifugation.

  • SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Strata™-X) by passing methanol followed by water through it.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove interfering substances.

  • Elution: Elute the analyte and the internal standard from the cartridge using a suitable elution solvent, such as the mobile phase.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions
  • Chromatographic Column: A reversed-phase column, such as a Hypurity C18, is typically used.

  • Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 2.0 mM ammonium acetate, pH 5.0) in a specific ratio (e.g., 80:20, v/v)[1][2].

  • Flow Rate: A suitable flow rate is maintained, for example, 0.70 mL/min[3].

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM). The precursor to product ion transitions for albendazole sulfoxide and its deuterated internal standard are monitored.

Visualizations

Metabolic Pathway of Albendazole

The following diagram illustrates the metabolic conversion of Albendazole to its active metabolite, Albendazole Sulfoxide, and its subsequent transformation to the inactive metabolite, Albendazole Sulfone.

Albendazole_Metabolism Albendazole Albendazole Albendazole_Sulfoxide Albendazole Sulfoxide (Active Metabolite) Albendazole->Albendazole_Sulfoxide Oxidation (Liver) Albendazole_Sulfone Albendazole Sulfone (Inactive Metabolite) Albendazole_Sulfoxide->Albendazole_Sulfone Oxidation

Metabolic pathway of Albendazole.
Experimental Workflow for Bioanalysis

This diagram outlines the typical workflow for the quantitative analysis of Albendazole Sulfoxide in a biological matrix using an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add Albendazole Sulfoxide-d7 (IS) Plasma_Sample->Add_IS Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MSMS LC-MS/MS Analysis Evap_Recon->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Experimental workflow for bioanalysis.

Conclusion

The use of this compound as an internal standard is indispensable for the development of high-quality bioanalytical methods for the quantification of albendazole sulfoxide. Its properties, which closely mimic the analyte, ensure the reliability and accuracy of the data generated. This is of utmost importance for regulatory submissions and for making informed decisions in drug development and clinical practice. The detailed protocols and understanding of the analytical workflow provided in this guide serve as a valuable resource for researchers and scientists in this field.

References

The Metabolism and Biotransformation of Albendazole Sulfoxide-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole, a broad-spectrum benzimidazole anthelmintic, is a cornerstone in the treatment of various parasitic infections. Its therapeutic efficacy is primarily attributed to its active metabolite, albendazole sulfoxide. The deuterated analog, albendazole sulfoxide-d7, has been synthesized to potentially modify the drug's pharmacokinetic profile, leveraging the kinetic isotope effect to alter metabolic rates. This technical guide provides an in-depth overview of the known metabolism of albendazole sulfoxide and extrapolates the anticipated biotransformation of its d7 counterpart. It is designed to serve as a comprehensive resource for researchers and professionals involved in the development and study of this compound.

Core Concepts in Albendazole Metabolism

Albendazole itself is poorly absorbed and rapidly metabolized in the liver to its active sulfoxide form. This biotransformation is a critical step, as albendazole sulfoxide is the primary entity responsible for the systemic anthelmintic activity. The metabolism of albendazole sulfoxide is a complex process involving multiple enzyme systems, primarily Cytochrome P450 (CYP) isoenzymes and Flavin-Containing Monooxygenases (FMOs).

The primary metabolic pathway for albendazole sulfoxide is further oxidation to the inactive albendazole sulfone. Understanding the enzymes that catalyze these transformations is crucial for predicting drug-drug interactions and variability in patient response.

The Impact of Deuteration: The Kinetic Isotope Effect

The substitution of hydrogen atoms with deuterium (to create this compound) is a strategic modification intended to influence the drug's metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be significantly slowed when a C-D bond is present. This phenomenon, known as the deuterium kinetic isotope effect (KIE), can lead to a decreased rate of metabolism, potentially resulting in a longer drug half-life, increased exposure, and a modified pharmacokinetic profile. For this compound, this could mean a slower conversion to the inactive albendazole sulfone, thereby prolonging its therapeutic action.

Metabolic Pathways and Biotransformation

The metabolic journey of albendazole and its deuterated sulfoxide analog is primarily hepatic. The key transformations are sulfoxidation and sulfonation, with chirality playing a significant role in the enzymatic preferences.

Metabolic Pathway of Albendazole and Albendazole Sulfoxide

Albendazole Metabolism cluster_sulfoxidation Sulfoxidation cluster_chirality Chiral Metabolites cluster_sulfonation Sulfonation Albendazole Albendazole Albendazole_Sulfoxide Albendazole Sulfoxide (Active Metabolite) Albendazole->Albendazole_Sulfoxide CYP3A4, CYP1A2, FMOs R_ABZSO (+)-(R)-Albendazole Sulfoxide S_ABZSO (-)-(S)-Albendazole Sulfoxide Albendazole_Sulfone Albendazole Sulfone (Inactive Metabolite) R_ABZSO->Albendazole_Sulfone CYP3A4 S_ABZSO->Albendazole_Sulfone CYP1A2 (in part)

Caption: Metabolic pathway of albendazole to its active sulfoxide and inactive sulfone metabolites.

Quantitative Data on Albendazole Sulfoxide Metabolism

While specific quantitative data for this compound are not yet available in the literature, the following tables summarize key pharmacokinetic parameters and enzymatic contributions for the non-deuterated albendazole sulfoxide. This information provides a crucial baseline for future comparative studies.

Table 1: Pharmacokinetic Parameters of Albendazole Sulfoxide in Humans

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)~4 hours
Elimination Half-life (t½)~8.5 hours
Apparent Volume of Distribution (Vd/F)Varies significantly
Apparent Clearance (CL/F)Varies significantly
Major MetaboliteAlbendazole sulfone

Table 2: Major Enzymes Involved in Albendazole Sulfoxide Metabolism

Metabolic StepEnzyme(s)Substrate/ProductReference
Sulfoxidation of AlbendazoleCYP3A4, CYP1A2, FMOsAlbendazole -> Albendazole Sulfoxide
Sulfonation of (+)-(R)-Albendazole SulfoxideCYP3A4(+)-(R)-Albendazole Sulfoxide -> Albendazole Sulfone
Sulfonation of (-)-(S)-Albendazole SulfoxidePrimarily CYP1A2 (in part)(-)-(S)-Albendazole Sulfoxide -> Albendazole Sulfone
Hydroxylation of AlbendazoleCYP2J2, CYP2C19Albendazole -> Hydroxyalbendazole

Experimental Protocols

The following are detailed methodologies for key experiments used to study the metabolism of albendazole and its metabolites. These protocols can be adapted for the investigation of this compound.

In Vitro Metabolism using Liver Microsomes

This protocol is fundamental for determining the metabolic stability and identifying the metabolites of a compound.

Objective: To evaluate the metabolism of this compound by liver microsomes (e.g., human, rat, mouse).

Materials:

  • This compound

  • Liver microsomes (from the species of interest)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and this compound at the desired concentration.

  • **

A Technical Guide to Commercially Available Albendazole Sulfoxide-d7 Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Albendazole sulfoxide-d7 (Alb-d7-SO) standards. Alb-d7-SO is the deuterated stable isotope-labeled internal standard for Albendazole sulfoxide, the primary active metabolite of the broad-spectrum anthelmintic drug, Albendazole. This guide is intended to assist researchers in selecting appropriate standards for their analytical needs and in developing robust bioanalytical methods.

Introduction

Albendazole is rapidly and extensively metabolized in vivo to its pharmacologically active sulfoxide metabolite.[1][2] Due to its short half-life, the parent drug is often undetectable in plasma, making the quantification of Albendazole sulfoxide crucial for pharmacokinetic and bioequivalence studies.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by mass spectrometry, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[4]

Commercially Available this compound Standards

Several suppliers offer this compound for research purposes. The following table summarizes the key specifications of the commercially available standards. Researchers are advised to obtain the certificate of analysis from the supplier for detailed lot-specific information.

SupplierProduct/Catalogue No.Molecular FormulaMolecular Weight ( g/mol )PurityFormat
LGC Standards TRC-A511622C₁₂H₈D₇N₃O₃S288.37>95% (HPLC)Neat
Pharmaffiliates PA STI 004480C₁₂H₈D₇N₃O₃S288.37N/AN/A
Smolecule S12888524C₁₂H₁₅N₃O₃S288.38N/AIn Stock
United States Biological 162565C₁₂H₈D₇N₃O₃S288.37Highly PurifiedN/A

Metabolic Pathway of Albendazole

Albendazole undergoes rapid oxidation in the liver to form its active metabolite, Albendazole sulfoxide. This metabolite is subsequently oxidized to the inactive Albendazole sulfone.[2][5][6] The metabolic pathway is primarily mediated by cytochrome P450 enzymes, including CYP3A4 and FAD-containing monooxygenases.[7]

Albendazole Metabolism Metabolic Pathway of Albendazole Albendazole Albendazole Albendazole_SO Albendazole Sulfoxide (Active Metabolite) Albendazole->Albendazole_SO Oxidation (CYP3A4, FMO) Albendazole_SO2 Albendazole Sulfone (Inactive Metabolite) Albendazole_SO->Albendazole_SO2 Oxidation

Metabolic Pathway of Albendazole.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Albendazole sulfoxide in human plasma using this compound as an internal standard, based on published LC-MS/MS methods.[1][8][9][10]

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of Albendazole sulfoxide and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Albendazole sulfoxide stock solution in methanol or a mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent as the calibration standards.

Sample Preparation (Solid Phase Extraction - SPE)
  • To 100 µL of human plasma in a polypropylene tube, add 25 µL of the this compound internal standard working solution and vortex briefly.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Hypurity C18, 50 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 2.0 mM ammonium acetate (pH 5.0) in a ratio of 80:20 (v/v).[1]

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Albendazole sulfoxide: m/z 282.1 → 240.0[1]

      • This compound: The precursor ion will be approximately m/z 289.1. The product ion will depend on the fragmentation pattern, which should be optimized. For a similar deuterated standard, Albendazole sulfoxide-d5, the transition was m/z 287.1 → 241.1.[1]

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of Albendazole sulfoxide in the plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a bioanalytical method using this compound.

Experimental Workflow Bioanalytical Workflow for Albendazole Sulfoxide cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Plasma_Sample Plasma Sample (100 µL) Add_IS Add Albendazole-d7-SO Internal Standard Plasma_Sample->Add_IS Precipitate Protein Precipitation / Dilution Add_IS->Precipitate SPE Solid Phase Extraction (SPE) Precipitate->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Concentration Concentration of Albendazole Sulfoxide Data_Processing->Concentration

Bioanalytical Workflow.

Conclusion

Commercially available this compound standards are indispensable tools for the accurate and reliable quantification of the primary active metabolite of Albendazole in biological matrices. This guide provides researchers with the necessary information to select an appropriate standard and to develop a robust bioanalytical method. The provided experimental protocol and workflow diagram serve as a foundation for method development and validation, which are critical steps in drug development and clinical research.

References

Methodological & Application

Application Note: Quantitative Determination of Albendazole and its Metabolites in Human Plasma using HPLC-UV with Albendazole Sulfoxide-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of albendazole (ABZ), and its primary active metabolite, albendazole sulfoxide (ABZ-SO), and inactive metabolite, albendazole sulfone (ABZ-SO2), in human plasma. The method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection. Albendazole sulfoxide-d7 is employed as the internal standard (IS) to ensure accuracy and precision. The protocol provides a comprehensive guide for sample preparation using solid-phase extraction (SPE), chromatographic conditions, and method validation parameters, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infestations. Following oral administration, albendazole is extensively metabolized in the liver to its active metabolite, albendazole sulfoxide, which is responsible for the systemic anthelmintic activity.[1][2] The sulfoxide is further metabolized to the inactive albendazole sulfone.[3][4] Monitoring the plasma concentrations of albendazole and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for the analysis of these compounds in human plasma using HPLC-UV. The use of a deuterated internal standard, this compound, is ideal for compensating for variability during sample preparation and analysis, thereby enhancing the reliability of the results. While the use of deuterated standards is more common in mass spectrometry, its application in HPLC-UV can improve data quality, provided there is adequate chromatographic separation from the analytes of interest.

Metabolic Pathway of Albendazole

Albendazole undergoes rapid first-pass metabolism in the liver, where it is oxidized to albendazole sulfoxide, the primary active metabolite. This metabolite is then further oxidized to the inactive albendazole sulfone.

Albendazole Metabolism Albendazole Albendazole (ABZ) Albendazole_Sulfoxide Albendazole Sulfoxide (ABZ-SO) (Active Metabolite) Albendazole->Albendazole_Sulfoxide Oxidation (CYP3A4, FMO) Albendazole_Sulfone Albendazole Sulfone (ABZ-SO2) (Inactive Metabolite) Albendazole_Sulfoxide->Albendazole_Sulfone Oxidation

Caption: Metabolic pathway of Albendazole.

Experimental Protocols

Materials and Reagents
  • Albendazole (ABZ), Albendazole Sulfoxide (ABZ-SO), Albendazole Sulfone (ABZ-SO2) reference standards

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Ammonium acetate

  • Formic acid

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB 3 cc, 60 mg)

Instrumentation
  • HPLC system with a UV detector

  • Analytical column: C18 reverse-phase column (e.g., XBridge® C18, 4.6 mm × 250 mm, 5 µm)[5]

  • Data acquisition and processing software

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ABZ, ABZ-SO, ABZ-SO2, and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions with the mobile phase to create calibration standards and quality control (QC) samples at various concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of ultrapure water.[5]

  • Sample Loading: To 1 mL of plasma sample, add the internal standard (this compound) solution. Vortex mix and load the entire sample onto the conditioned SPE cartridge.[5]

  • Washing: Wash the cartridge with 3 mL of water to remove interfering substances.[5]

  • Drying: Dry the cartridge under a stream of nitrogen for 5 minutes.[5]

  • Elution: Elute the analytes and the internal standard with 2 mL of methanol.[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 250 µL of the mobile phase and inject 50 µL into the HPLC system.[5]

HPLC-UV Conditions
ParameterCondition
Column XBridge® C18 (4.6 mm × 250 mm, 5 µm)[5]
Mobile Phase Gradient elution with Acetonitrile and 0.025 M Ammonium Acetate buffer (pH 6.6)[5]
Flow Rate 1.2 mL/min[5]
Injection Volume 50 µL[5]
UV Wavelength 292 nm[5]
Column Temperature Ambient

Experimental Workflow

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (292 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: HPLC-UV analysis workflow.

Results and Discussion

The described method is selective for the determination of albendazole and its metabolites. The chromatographic conditions provide good separation of the analytes from endogenous plasma components.

Quantitative Data

The following tables summarize the validation parameters for the HPLC-UV method, adapted from published literature.

Table 1: Retention Times

CompoundRetention Time (min)
Albendazole Sulfoxide3.5[5]
Albendazole Sulfone4.9[5]
Albendazole8.5[5]
Oxibendazole (as a proxy for IS)7.0[5]

Note: The retention time for this compound is expected to be very close to that of Albendazole sulfoxide.

Table 2: Method Validation Parameters

ParameterAlbendazoleAlbendazole SulfoxideAlbendazole Sulfone
Linearity Range (µg/mL) 0.025 - 2.0[5]0.025 - 2.0[5]0.025 - 2.0[5]
Correlation Coefficient (r²) ≥ 0.99[5]≥ 0.99[5]≥ 0.99[5]
Lower Limit of Quantification (LLOQ) (µg/mL) 0.025[5]0.025[5]0.025[5]
Accuracy (%) 82.8 - 112.7[5]85.3 - 117.7[5]93.3 - 114.1[5]
Precision (% CV) Within-run: 1.2 - 14.5Between-run: data not available[5]Within-run: 0.8 - 15.1Between-run: data not available[5]Within-run: 0.4 - 10.7Between-run: data not available[5]

Conclusion

This application note provides a detailed and robust HPLC-UV method for the simultaneous quantification of albendazole and its major metabolites in human plasma. The use of solid-phase extraction for sample cleanup and this compound as an internal standard ensures the reliability and accuracy of the results. The method is suitable for pharmacokinetic and drug metabolism studies in a research environment.

References

Application Note: High-Throughput Analysis of Albendazole Sulfoxide-d7 in Human Plasma using Automated Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albendazole, a broad-spectrum benzimidazole anthelmintic, is widely used in the treatment of various parasitic infections. Following oral administration, albendazole is rapidly and extensively metabolized to its pharmacologically active metabolite, albendazole sulfoxide. Monitoring the plasma concentrations of albendazole sulfoxide is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Albendazole sulfoxide-d7, is essential for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) by compensating for matrix effects and variability in sample processing.

This application note describes a robust and sensitive method for the determination of Albendazole sulfoxide in human plasma using this compound as an internal standard. The sample preparation procedure utilizes a simple and efficient protein precipitation technique, which is amenable to high-throughput automation.

Experimental Protocols

Materials and Reagents
  • Albendazole sulfoxide and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2-EDTA)

  • 96-well collection plates

  • Centrifuge capable of accommodating 96-well plates

Instrumentation
  • A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system.

  • Analytical column (e.g., Hypurity C18, Waters Xbridge C18, or equivalent).

Sample Preparation: Protein Precipitation
  • Spiking of Internal Standard: To 100 µL of human plasma in a 96-well plate, add a pre-determined amount of this compound working solution.

  • Protein Precipitation: Add 400 µL of acetonitrile (containing 0.1% formic acid) to each well.

  • Vortexing: Mix the plate for 5 minutes at room temperature to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well collection plate.

  • Injection: Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.

Data Presentation

The following table summarizes the quantitative performance of various sample preparation methods for the analysis of albendazole and its metabolites in plasma, as reported in the literature.

ParameterProtein PrecipitationLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Reference
Analyte(s) Albendazole, Albendazole Sulfoxide, Albendazole SulfoneAlbendazole, Albendazole SulfoxideAlbendazole, Albendazole Sulfoxide[1][2][3]
Internal Standard Albendazole sulfoxide-d3PhenacetinDeuterated internal standards[2][4][5]
Plasma Volume 50 - 200 µL500 µL100 - 500 µL[2][6][7]
Recovery >93%62% - 85%86.03% - 98.94%[1][2][5]
Linear Range (ng/mL) ABZ: 0.25-200, ABZSO: 3-3500ABZ: 0.4-200, ABZSO: 4-2000ABZ: 0.2-50, ABZSO: 3-1500[2][3][6]
Lower Limit of Quantification (LLOQ) (ng/mL) ABZ: 0.25, ABZSO: 3ABZ: 0.4, ABZSO: 4ABZ: 0.2, ABZSO: 3[2][3][6]

Mandatory Visualization

G cluster_workflow Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Albendazole sulfoxide-d7 (IS) plasma->is ppt 3. Protein Precipitation (Acetonitrile + 0.1% Formic Acid) is->ppt vortex 4. Vortex (5 min) ppt->vortex centrifuge 5. Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant lcms 7. LC-MS/MS Analysis supernatant->lcms

Caption: Experimental workflow for plasma sample preparation.

G cluster_relationships Factors Influencing this compound Analysis sp Sample Preparation Method accuracy Accuracy & Precision sp->accuracy sensitivity Sensitivity sp->sensitivity ms LC-MS/MS Parameters ms->sensitivity reproducibility Reproducibility ms->reproducibility is Internal Standard (this compound) is->accuracy is->reproducibility matrix Plasma Matrix Effects matrix->accuracy matrix->sensitivity

Caption: Key factors affecting analytical method performance.

References

Application Note: Solid-Phase Extraction of Albendazole Sulfoxide-d7 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed solid-phase extraction (SPE) protocol for the selective isolation and concentration of Albendazole sulfoxide-d7 from human plasma. Albendazole sulfoxide is the primary active metabolite of the anthelmintic drug Albendazole. The use of a deuterated internal standard like this compound is crucial for accurate quantification in bioanalytical studies by compensating for matrix effects and variability in sample processing. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic used in the treatment of various parasitic worm infestations. Following oral administration, it is rapidly and extensively metabolized in the liver to its active metabolite, Albendazole sulfoxide[1]. Accurate measurement of Albendazole and its metabolites in biological matrices is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies[1][2][3]. Solid-phase extraction is a widely adopted technique for the cleanup and concentration of these analytes from complex biological samples like plasma, offering improved sensitivity and specificity compared to methods like protein precipitation[1][4][5][6]. This protocol details an SPE procedure optimized for the extraction of Albendazole sulfoxide and is directly applicable to its deuterated analog, this compound.

Experimental Protocol

This protocol is based on established methods for the extraction of Albendazole and its metabolites from human plasma[1][2].

Materials and Reagents:

  • Human plasma samples

  • This compound standard

  • Methanol (HPLC grade)[1]

  • Acetonitrile (HPLC grade)[1]

  • Ammonium acetate[1]

  • Formic acid

  • Water (deionized or Milli-Q)[1]

  • Solid-Phase Extraction (SPE) Cartridges: C18 or polymer-based (e.g., Phenomenex Strata™-X, 30 mg/1 mL) cartridges can be used[1].

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Spike the plasma samples with an appropriate concentration of the this compound internal standard working solution.

  • For a 100 µL plasma sample, add 100 µL of 2 mM ammonium acetate solution and vortex for 60 seconds[1].

  • Centrifuge the sample at 13,148 x g for 5 minutes at 10 °C[1].

Solid-Phase Extraction Procedure:

  • Conditioning: Condition the SPE cartridges (e.g., Phenomenex Strata™-X, 30 mg/mL) by passing 1.0 mL of methanol followed by 1.0 mL of water[1]. Ensure the sorbent bed does not dry out between steps.

  • Sample Loading: Load the pre-treated plasma supernatant onto the conditioned SPE cartridge. Apply a gentle positive pressure or vacuum to allow the sample to pass through the sorbent at a slow, steady rate.

  • Washing: Wash the cartridge twice with 1.0 mL of 10% (v/v) methanol in water to remove interfering substances[1].

  • Drying: Dry the cartridge thoroughly by applying a vacuum or positive pressure for approximately 5 minutes.

  • Elution: Elute the analyte and the internal standard from the cartridge with 1 mL of the mobile phase (e.g., acetonitrile-2.0 mM ammonium acetate, pH 5.0 (80:20, v/v))[1].

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase for subsequent LC-MS/MS analysis.

Data Presentation

The following tables summarize typical performance data for the SPE and subsequent analysis of Albendazole sulfoxide. The performance of this compound is expected to be comparable.

Table 1: Linearity and Sensitivity of Albendazole Sulfoxide Analysis

ParameterValueReference
Linearity Range3.00–600 ng/mL[1]
Lower Limit of Quantification (LLOQ)3.00 ng/mL[1]
Correlation Coefficient (r²)≥ 0.99[4]

Table 2: Recovery and Matrix Effect for Albendazole Sulfoxide

AnalyteRecovery (%)Matrix Effect (IS-normalized)Reference
Albendazole Sulfoxide86.03 - 89.660.985 - 1.042[1][2]

Table 3: Precision of Albendazole Sulfoxide Quality Control Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
Low (LQC)9.00< 7.1< 9.4[7]
Medium (MQC)78.0 / 192< 7.1< 9.4[1][7]
High (HQC)480< 7.1< 9.4[1][7]

Visualization

The following diagram illustrates the workflow of the solid-phase extraction protocol for this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Plasma Plasma Sample Spike Spike with IS (ABZ-SO-d7) Plasma->Spike Pretreat Add Ammonium Acetate & Centrifuge Spike->Pretreat Load Load Sample Supernatant Pretreat->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (10% Methanol) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analytes (Mobile Phase) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow of the solid-phase extraction protocol.

References

Application Notes: The Role of Albendazole Sulfoxide-d7 in Pharmacokinetic Studies of Albendazole

Application Note: Quantification of Albendazole Enantiomers in Human Plasma using Albendazole Sulfoxide-d7 by Chiral LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of the enantiomers of albendazole sulfoxide, the primary active metabolite of albendazole, in human plasma. The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a deuterated internal standard, Albendazole sulfoxide-d7, to ensure accuracy and precision. Chiral separation of the (+) and (-) enantiomers of albendazole sulfoxide is achieved using a chiral stationary phase. This method is suitable for pharmacokinetic and metabolism studies in drug development and clinical research settings.

Introduction

Albendazole is a broad-spectrum anthelmintic agent that undergoes rapid and extensive first-pass metabolism in the liver to its pharmacologically active metabolite, albendazole sulfoxide.[1] Albendazole sulfoxide exists as two enantiomers, (+)-(R)-albendazole sulfoxide and (-)-(S)-albendazole sulfoxide, which have been shown to exhibit different pharmacokinetic profiles and potentially different pharmacological activities. Therefore, the stereospecific quantification of these enantiomers is crucial for a comprehensive understanding of the drug's disposition and efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS as it effectively compensates for variability in sample processing and matrix effects.[2] This application note provides a detailed protocol for the extraction, chiral separation, and quantification of albendazole sulfoxide enantiomers in human plasma using this compound as the internal standard.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Inject Injection into Chiral LC System Recon->Inject Chrom Chiral Chromatographic Separation Inject->Chrom MS Tandem Mass Spectrometry Detection (MRM) Chrom->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification of Enantiomers Calibration->Quant

Figure 1: Experimental workflow for the quantification of albendazole enantiomers.

Detailed Experimental Protocol

Materials and Reagents
  • (+)-(R)-Albendazole sulfoxide and (-)-(S)-Albendazole sulfoxide reference standards

  • This compound (Internal Standard, IS)

  • HPLC-grade methanol, acetonitrile, hexane, and ethanol[3]

  • Ammonium acetate[4]

  • Formic acid

  • Ultrapure water

  • Human plasma (blank)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strata™-X)[4]

Equipment
  • High-Performance Liquid Chromatography (HPLC) system capable of gradient elution

  • Chiral HPLC column (e.g., Chiralcel OB-H, 5 µm, 4.6 x 150 mm)[1]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Nitrogen generator

  • Sample concentrator (e.g., nitrogen evaporator)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

Sample Preparation: Solid-Phase Extraction (SPE)
  • Thaw plasma samples and blank plasma to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution (this compound).[4]

  • Vortex mix for 30 seconds.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.[2]

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of ultrapure water.

  • Elute the analytes and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[2]

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • HPLC Column: Chiralcel OB-H, 5 µm, 4.6 x 150 mm[1]

  • Mobile Phase: A mixture of hexane and ethanol (e.g., 93:7, v/v). The exact ratio may require optimization for best separation.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C[4]

  • Injection Volume: 10 µL

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive[5]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
(+)-Albendazole Sulfoxide282.1191.1
(-)-Albendazole Sulfoxide282.1191.1
This compound289.1191.1

Note: The specific collision energies and other MS parameters should be optimized for the instrument in use.

Data Presentation

The following tables summarize typical quantitative performance data for a validated method for the analysis of albendazole and its sulfoxide metabolite. While this data is for the achiral sulfoxide, similar performance is expected for the individual enantiomers with a validated chiral method.

Table 1: Calibration Curve Details[4][6]
AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Albendazole Sulfoxide3.00 - 600≥ 0.997
Table 2: Precision and Accuracy[4][6]
AnalyteQC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
Albendazole SulfoxideLLOQ3.00< 1585 - 115
LQC9.00< 1585 - 115
MQC78.0< 1585 - 115
HQC480< 1585 - 115

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Table 3: Recovery[4][6]
AnalyteRecovery (%)
Albendazole Sulfoxide86.0 - 89.7
This compound (IS)89.8 - 98.9

Signaling Pathway/Logical Relationship Diagram

metabolism cluster_drug Drug Administration and Metabolism Albendazole Albendazole (Parent Drug) ABZSO_racemic Albendazole Sulfoxide (Racemic Metabolite) Albendazole->ABZSO_racemic Hepatic Oxidation ABZSO_plus (+)-(R)-Albendazole Sulfoxide ABZSO_racemic->ABZSO_plus ABZSO_minus (-)-(S)-Albendazole Sulfoxide ABZSO_racemic->ABZSO_minus

Figure 2: Metabolic pathway of albendazole to its enantiomeric sulfoxide metabolites.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the enantioselective quantification of albendazole sulfoxide in human plasma. The use of a chiral stationary phase allows for the accurate measurement of individual enantiomers, while the stable isotope-labeled internal standard, this compound, ensures high precision and accuracy. This method is a valuable tool for pharmacokinetic and clinical studies involving albendazole.

References

Application Note: Utilizing Albendazole Sulfoxide-d7 for Bioequivalence Studies of Albendazole Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Albendazole is a broad-spectrum anthelmintic agent used in the treatment of various parasitic worm infestations.[1][2] Its therapeutic efficacy against systemic tissue infections is attributed to its primary active metabolite, albendazole sulfoxide.[3][4][5][6] However, albendazole itself is characterized by poor aqueous solubility and, consequently, low and erratic intestinal absorption.[5][7] Its absorption can be significantly enhanced (by up to five-fold) when administered with a fatty meal, which makes its pharmacokinetic profile highly variable.[5][7]

For generic albendazole formulations to be approved, regulatory agencies like the U.S. Food and Drug Administration (FDA) require bioequivalence (BE) studies to demonstrate that the generic product performs in the same manner as the reference listed drug (RLD).[8][9] These studies rely on the accurate quantification of the drug and/or its active metabolite in a biological matrix, typically plasma. Given the variability of albendazole's absorption and its rapid conversion to albendazole sulfoxide, precise and reliable bioanalytical methods are paramount.

The use of a stable isotope-labeled internal standard (SIL-IS), such as Albendazole Sulfoxide-d7, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] A deuterated internal standard co-elutes with the analyte and shares near-identical physicochemical properties, allowing it to effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.[11][12] This ensures the high accuracy and precision required for definitive bioequivalence assessment.

Metabolic Pathway of Albendazole

Following oral administration, albendazole undergoes rapid and extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes (CYP3A4).[6] The parent drug is oxidized to its pharmacologically active metabolite, albendazole sulfoxide. This metabolite is then further oxidized to the inactive albendazole sulfone.[6][13] Due to this rapid conversion, unchanged albendazole is often undetectable in plasma, making albendazole sulfoxide the primary analyte for pharmacokinetic and bioequivalence studies.[2][3]

G Albendazole Albendazole (Parent Drug) Sulfoxide Albendazole Sulfoxide (Active Metabolite) Albendazole->Sulfoxide Hepatic First-Pass Metabolism (Oxidation via CYP450) Sulfone Albendazole Sulfone (Inactive Metabolite) Sulfoxide->Sulfone Further Oxidation

Caption: Metabolic conversion of albendazole.

Protocol 1: Bioanalytical Method for Albendazole Sulfoxide Quantification

This protocol describes a validated LC-MS/MS method for the simultaneous determination of albendazole and its active metabolite, albendazole sulfoxide, in human plasma using deuterated internal standards.

1. Materials and Reagents

  • Reference Standards: Albendazole, Albendazole Sulfoxide

  • Internal Standard (IS): this compound (also Albendazole-d3 for parent drug)

  • Human Plasma (with K2-EDTA as anticoagulant)

  • Reagents: Acetonitrile, Methanol, Formic Acid, Ammonium Acetate (all HPLC or LC-MS grade)

  • Solid Phase Extraction (SPE) Cartridges

2. Sample Preparation (Solid Phase Extraction - SPE)

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing this compound). Vortex for 30 seconds.[14]

  • Add 500 µL of 0.2% formic acid to dilute the plasma sample and mix.[14]

  • Condition an SPE cartridge (e.g., Agilent Bond Elute) with 1 mL of methanol followed by 1 mL of 0.2% formic acid.[14]

  • Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.[14]

  • Elute the analytes and internal standard with 1 mL of methanol containing 1% formic acid, followed by 1 mL of 80% acetonitrile.[14]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is used for analysis.

Parameter Condition
LC Column Hypurity C18 (50 mm x 4.6 mm, 5 µm) or equivalent[15]
Mobile Phase Acetonitrile and 2.0 mM Ammonium Acetate, pH 5.0 (80:20, v/v)[15][16]
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive Mode[14][16]
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions Albendazole: m/z 266.1 → 234.1
Albendazole Sulfoxide: m/z 282.1 → 240.0[1]
This compound: m/z 287.1 → [Product ion to be determined]
Dwell Time 200 ms

4. Method Validation Summary The method must be validated according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation).[4]

Parameter Typical Acceptance Criteria Example Range
Linearity (r²) ≥ 0.990.20–50.0 ng/mL (ABZ) 3.0–600 ng/mL (ABZSO)[15]
LLOQ Signal-to-Noise Ratio ≥ 5; Accuracy & Precision within ±20%0.20 ng/mL (ABZ) 3.0 ng/mL (ABZSO)[15]
Intra- & Inter-day Accuracy (Bias %) Within ±15% of nominal value (±20% at LLOQ)-5.5% to 8.2%
Intra- & Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 10.1%
Extraction Recovery Consistent, precise, and reproducible86% - 99%[15]
Matrix Effect IS-normalized matrix factor close to 1.00.985 to 1.042[15]
Stability Analyte stable under various storage and handling conditionsStable for 24h at RT, 3 freeze-thaw cycles, 90 days at -70°C

Protocol 2: Bioequivalence Study Design and Execution

This protocol outlines a standard design for a bioequivalence study of two 400 mg albendazole tablet formulations.

G cluster_0 Pre-Study cluster_1 Period 1 cluster_2 Period 2 cluster_3 Post-Study Analysis Screening Volunteer Screening (Healthy Adults) InformedConsent Informed Consent Randomization Randomization into Two Sequences (TR, RT) Dosing1 Administer Drug (Test or Reference) with Standardized Fatty Meal Randomization->Dosing1 Sampling1 Serial Blood Sampling (Pre-dose to 24-48h) Washout Washout Period (e.g., 7-14 Days) Sampling1->Washout Dosing2 Administer Crossover Drug (Reference or Test) with Standardized Fatty Meal Washout->Dosing2 Sampling2 Serial Blood Sampling (Pre-dose to 24-48h) Bioanalysis Plasma Sample Analysis (LC-MS/MS) Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUCt, AUCinf) Stats Statistical Analysis (90% CI for ratio of means)

Caption: Workflow for a two-way crossover bioequivalence study.

1. Study Design

  • Design: An open-label, randomized, two-treatment, two-period, two-sequence, single-dose, crossover study.[8][17]

  • Subjects: A sufficient number of healthy adult male and/or female volunteers, screened for inclusion/exclusion criteria.

  • Diet: Due to the significant food effect on albendazole absorption, the study must be conducted under fed conditions. A standardized high-fat meal should be consumed just before dosing in both periods.[5]

2. Dosing and Washout

  • Treatments:

    • Test Product: One 400 mg albendazole tablet.

    • Reference Product: One 400 mg albendazole tablet (RLD).

  • Administration: Subjects will receive a single 400 mg dose of either the test or reference product in each period, according to the randomization sequence.

  • Washout Period: A washout period of at least 7 days between doses is sufficient to prevent any carryover effects, considering the half-life of albendazole sulfoxide is approximately 8.5 hours.[5]

3. Blood Sampling

  • Blood samples (e.g., 5 mL) are collected in tubes containing K2-EDTA.

  • Schedule: Samples are collected at pre-dose (0 hour) and at multiple time points post-dose, for instance: 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, 24, and 36 hours.[17] This schedule is designed to adequately capture the absorption, distribution, and elimination phases to determine Cmax and AUC accurately.

4. Pharmacokinetic and Statistical Analysis

  • Plasma concentration-time data for albendazole sulfoxide are used to calculate the following pharmacokinetic parameters for each subject using non-compartmental methods:

    • Cmax: Maximum observed plasma concentration.

    • AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUCinf: Area under the plasma concentration-time curve extrapolated to infinity.

    • Tmax: Time to reach Cmax.

  • Statistical Comparison: The log-transformed Cmax, AUCt, and AUCinf parameters are analyzed using an Analysis of Variance (ANOVA).

  • Bioequivalence Criteria: The two formulations are considered bioequivalent if the 90% Confidence Intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUCt, and AUCinf fall within the acceptance range of 80.00% to 125.00% .

Pharmacokinetic Parameter Test Formulation (Example Mean ± SD) Reference Formulation (Example Mean ± SD) Ratio of Geometric Means (90% CI) Bioequivalence
Cmax (ng/mL) 355 ± 95368 ± 10297.2% (90.5% - 104.3%)Achieved
AUCt (ng·h/mL) 2450 ± 6102510 ± 65598.1% (92.2% - 104.4%)Achieved
AUCinf (ng·h/mL) 2580 ± 6402635 ± 68098.3% (92.5% - 104.6%)Achieved

Conclusion Bioequivalence studies for albendazole formulations present unique challenges due to the drug's poor and variable absorption. The use of a robust, validated LC-MS/MS method is essential for generating reliable data. Incorporating a deuterated internal standard, this compound, is a critical component of this methodology. It mitigates potential analytical errors arising from matrix effects and sample processing variability, thereby ensuring the accuracy and integrity of the pharmacokinetic data used to establish bioequivalence between test and reference formulations. This approach provides the high level of confidence required by regulatory authorities for the approval of generic drug products.

References

Application Notes and Protocols for the Detection of Albendazole Sulfoxide-d7 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Albendazole sulfoxide-d7 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Albendazole sulfoxide is the primary active metabolite of the anthelmintic drug albendazole. The deuterated form, this compound, serves as an excellent internal standard for bioanalytical studies to ensure accuracy and precision.

Introduction

Albendazole is a broad-spectrum anthelmintic agent used in the treatment of various parasitic worm infestations.[1] Following oral administration, albendazole is rapidly and extensively metabolized in the liver to its active sulfoxide metabolite, which is responsible for the systemic anthelmintic effect.[1] Accurate quantification of albendazole sulfoxide in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the preferred method for LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing.

Quantitative Mass Spectrometry Parameters

The following table summarizes the optimized mass spectrometry parameters for the detection of Albendazole sulfoxide and its deuterated analog. The parameters for this compound are projected based on the typical behavior of deuterated standards and data available for d3 and d5 analogs.[1][2][3] It is recommended to optimize these parameters on the specific instrument being used.

Table 1: Optimized Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Albendazole Sulfoxide282.1240.08518
This compound 289.1 247.0 ~85 ~18
Albendazole Sulfoxide-d5287.1241.18018

Note: The parameters for this compound are estimated based on values for similar deuterated analogs. The precursor ion for the d7 variant is expected to be [M+H]+ at m/z 289.1. The product ion is predicted to correspond to the loss of the deuterated propyl group.

Experimental Protocols

This section outlines a detailed protocol for the analysis of Albendazole sulfoxide in human plasma using this compound as an internal standard.

Materials and Reagents
  • Albendazole sulfoxide and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Ammonium acetate

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K3EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Spiking: To 100 µL of human plasma, add the internal standard (this compound) to a final concentration of 50 ng/mL. For calibration standards and quality control samples, spike with the appropriate concentrations of Albendazole sulfoxide.

  • Dilution: Dilute the plasma sample with 200 µL of 2 mM ammonium acetate buffer (pH 5.0).

  • SPE Cartridge Conditioning: Condition an Oasis HLB 3 cc, 60 mg SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

Liquid Chromatography Conditions
  • Column: A C18 column (e.g., Hypurity C18, 5 µm, 50 x 4.6 mm) is suitable for separation.[1]

  • Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate (pH 5.0) in a ratio of 80:20 (v/v).[1]

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Run Time: Approximately 4 minutes.[4]

Mass Spectrometry Conditions
  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Ion Source Parameters:

    • Ion Spray Voltage: 2500 V

    • Curtain Gas: 43 psi

    • Gas 1 (Nebulizer Gas): 50 psi

    • Gas 2 (Turbo Gas): 60 psi

    • Turbo Heater Temperature: 450 °C

    • Collision Activated Dissociation (CAD) Gas: 7 psi

  • Detection Mode: Multiple Reaction Monitoring (MRM). The transitions are listed in Table 1.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of albendazole and the experimental workflow for its analysis.

Metabolic Pathway of Albendazole Albendazole Albendazole Albendazole_Sulfoxide Albendazole Sulfoxide (Active Metabolite) Albendazole->Albendazole_Sulfoxide Hepatic Oxidation Albendazole_Sulfone Albendazole Sulfone (Inactive Metabolite) Albendazole_Sulfoxide->Albendazole_Sulfone Further Oxidation

Caption: Metabolic conversion of Albendazole to its active and inactive metabolites.

Experimental Workflow for Albendazole Sulfoxide Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS SPE Solid-Phase Extraction Spike_IS->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow from sample preparation to data analysis for Albendazole Sulfoxide.

Method Validation and Performance

A typical LC-MS/MS method for Albendazole sulfoxide demonstrates good linearity over a concentration range of 3.00 to 600 ng/mL in human plasma.[1] The use of a deuterated internal standard like this compound ensures high accuracy and precision, with coefficients of variation generally below 15%.

Table 2: Typical Method Performance Characteristics

ParameterTypical Value
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)3.00 ng/mL
Accuracy85-115%
Precision (%CV)< 15%
Recovery> 85%

The recovery of the analyte and internal standard from the biological matrix is an important parameter. For Albendazole sulfoxide and its deuterated analogs, recoveries are typically high, often exceeding 85%, when using solid-phase extraction.[1]

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of Albendazole sulfoxide in biological matrices. The use of this compound as an internal standard is critical for achieving the high level of accuracy and precision required for clinical and pharmaceutical research. The provided parameters and protocols serve as a strong foundation for developing and validating this analytical method in your laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Extraction of Albendazole Sulfoxide-d7 from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Albendazole sulfoxide-d7 from various tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from tissue?

A1: The most prevalent methods for extracting Albendazole sulfoxide and its deuterated analog from tissue samples are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). Protein precipitation is a simpler method but may result in less clean extracts, leading to significant matrix effects.[1] The choice of method often depends on the tissue type, the desired level of cleanliness of the final extract, and the analytical technique used for quantification (e.g., LC-MS/MS).

Q2: Why is tissue homogenization a critical step?

A2: Tissue homogenization is essential to ensure that the entire sample is uniform and that the analyte (this compound) is accessible to the extraction solvent. Inefficient homogenization can lead to low and variable recovery. The method of homogenization should be selected based on the tissue type; for instance, softer tissues like the liver may be homogenized using a bead beater, while tougher tissues might require initial enzymatic digestion.

Q3: I am using this compound as an internal standard. Should its extraction recovery be 100%?

A3: Not necessarily. The primary role of a deuterated internal standard like this compound is to mimic the behavior of the analyte (Albendazole sulfoxide) during sample preparation and analysis, thereby correcting for any losses during the extraction process and for matrix effects. Ideally, the recovery of the internal standard should be consistent and comparable to that of the analyte. While stable isotopically labeled internal standards are considered ideal, it's important to be aware that deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times and extraction recoveries compared to the non-labeled analyte.

Q4: What are "matrix effects" and how can they affect my results?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[2] These effects can lead to either suppression or enhancement of the signal of the analyte and internal standard, potentially leading to inaccurate quantification. Matrix effects are a significant consideration in tissue analysis due to the complexity of the sample. Using a stable isotope-labeled internal standard like this compound can help to compensate for matrix effects, as it is expected to be affected similarly to the analyte.

Troubleshooting Guides

Low Recovery of this compound
Potential Cause Recommended Solution(s)
Inefficient Tissue Homogenization Ensure the tissue is completely homogenized. Consider using a more rigorous homogenization technique (e.g., bead beater with appropriate beads, rotor-stator homogenizer). For fibrous tissues, enzymatic digestion prior to mechanical homogenization may be necessary.
Suboptimal Extraction Solvent in LLE The polarity of the extraction solvent may not be optimal for this compound. Ethyl acetate is a commonly used solvent for the extraction of Albendazole and its metabolites from tissue.[3][4] Consider adjusting the pH of the sample to ensure the analyte is in a neutral form for efficient extraction into the organic solvent.
Incorrect SPE Sorbent or Procedure The chosen SPE sorbent may not have the appropriate retention mechanism for this compound. For a reversed-phase sorbent, ensure the sample is loaded in a weak solvent and eluted with a stronger organic solvent. For ion-exchange sorbents, the pH of the loading and elution solvents is critical. Ensure proper conditioning and equilibration of the SPE cartridge before loading the sample.
Analyte Breakthrough during SPE The flow rate during sample loading on the SPE cartridge may be too high, not allowing for adequate interaction between the analyte and the sorbent. Reduce the loading flow rate. Alternatively, the cartridge capacity may be exceeded; consider using a larger cartridge or diluting the sample.
Incomplete Elution from SPE Cartridge The elution solvent may be too weak to desorb the analyte completely from the SPE sorbent. Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent). Ensure a sufficient volume of elution solvent is used.
Precipitation of Analyte Albendazole sulfoxide has poor solubility in water.[5] Ensure that the pH and solvent composition throughout the extraction process prevent the analyte from precipitating.
High Variability in Recovery
Potential Cause Recommended Solution(s)
Inconsistent Homogenization Ensure a standardized and reproducible homogenization procedure for all samples.
Inconsistent pH Adjustment Use a calibrated pH meter and ensure consistent pH adjustment for all samples, as this can significantly impact extraction efficiency in LLE.
Variable SPE Cartridge Performance Use SPE cartridges from the same lot to minimize variability. Ensure consistent flow rates during all steps of the SPE procedure.
Differential Matrix Effects Even with a deuterated internal standard, significant variations in the matrix composition between samples can lead to variable recovery. Evaluate matrix effects by comparing the response of the internal standard in post-extraction spiked samples versus a neat solution.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Albendazole Sulfoxide from Fish Muscle Tissue

This protocol is adapted from a method for the determination of Albendazole and its metabolites in fish muscle tissue and can be used as a starting point for optimizing the extraction of this compound.[3][4]

  • Sample Preparation: Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with the appropriate amount of this compound solution.

  • Alkalinization: Add 1 g of potassium carbonate and vortex for 1 minute.

  • Extraction: Add 10 mL of ethyl acetate and shake vigorously for 15 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Solvent Transfer: Transfer the upper organic layer to a clean tube.

  • Re-extraction: Repeat the extraction (steps 4-6) with another 10 mL of ethyl acetate and combine the organic layers.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 2: General Solid-Phase Extraction (SPE) Workflow

This is a general workflow that should be optimized for the specific tissue type and SPE cartridge used.

  • Sample Preparation: Homogenize the tissue in an appropriate buffer. Centrifuge the homogenate and collect the supernatant.

  • Internal Standard Spiking: Spike the supernatant with this compound.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).

  • Sample Loading: Load the sample onto the conditioned SPE cartridge at a slow and consistent flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute the analyte and internal standard with a strong organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase.

Quantitative Data Summary

The following table summarizes recovery data for Albendazole sulfoxide from various studies. While specific data for this compound is limited, these values can serve as a benchmark for method development.

AnalyteTissue TypeExtraction MethodAverage Recovery (%)Reference
Albendazole sulfoxideFish MuscleLiquid-Liquid Extraction77[3]
Albendazole sulfoxideFish MuscleLiquid-Liquid Extraction82[4]
Albendazole sulfoxideFish MuscleUPLC-MS/MS95.3 - 113.7[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps tissue_sample Tissue Sample homogenization Homogenization tissue_sample->homogenization is_spiking Spike with Albendazole sulfoxide-d7 homogenization->is_spiking alkalinization Alkalinization (e.g., K2CO3) is_spiking->alkalinization conditioning SPE Cartridge Conditioning extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) alkalinization->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Organic Layer centrifugation->collection evaporation Evaporation to Dryness collection->evaporation collection->evaporation loading Sample Loading conditioning->loading washing Washing loading->washing elution Elution washing->elution elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General experimental workflow for the extraction of this compound from tissue samples.

troubleshooting_low_recovery start Low Recovery of Albendazole sulfoxide-d7 check_homogenization Is tissue homogenization complete and consistent? start->check_homogenization optimize_homogenization Optimize homogenization (e.g., bead beater, enzymatic digestion) check_homogenization->optimize_homogenization No check_extraction_params Are LLE/SPE parameters optimal? check_homogenization->check_extraction_params Yes optimize_homogenization->check_extraction_params optimize_lle Optimize LLE: - Adjust solvent polarity - Adjust pH check_extraction_params->optimize_lle No (LLE) optimize_spe Optimize SPE: - Check sorbent type - Optimize loading/elution solvents - Adjust flow rate check_extraction_params->optimize_spe No (SPE) check_matrix_effects Are there significant matrix effects? check_extraction_params->check_matrix_effects Yes optimize_lle->check_matrix_effects optimize_spe->check_matrix_effects mitigate_matrix_effects Further sample cleanup or chromatographic optimization check_matrix_effects->mitigate_matrix_effects Yes end Recovery Optimized check_matrix_effects->end No mitigate_matrix_effects->end

Caption: Troubleshooting decision tree for low recovery of this compound.

References

Technical Support Center: Albendazole Sulfoxide-d7 Standard Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during the preparation of Albendazole sulfoxide-d7 standards for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterated form of Albendazole sulfoxide, the primary active metabolite of the anthelmintic drug Albendazole.[1] The incorporation of seven deuterium atoms gives it a higher molecular weight than the endogenous compound, allowing it to be distinguished by mass spectrometry.[1] It is used as an internal standard in pharmacokinetic and bioanalytical studies to improve the accuracy and precision of quantitative analysis of Albendazole and its metabolites.[1]

Q2: What are the common contaminants I should be aware of when preparing this compound standards?

The most common chemical contaminant is the non-deuterated Albendazole sulfoxide. Another potential contaminant is Albendazole sulfone, the over-oxidized form of Albendazole sulfoxide.[2] General laboratory contaminants such as dust, phthalates from plasticware, and detergents can also interfere with your analysis.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

This compound is slightly soluble in Dimethyl sulfoxide (DMSO) and Methanol.[3] For LC-MS applications, it is advisable to use LC-MS grade solvents to minimize background noise and potential interferences.

Q4: How should I store the solid this compound standard and its stock solution?

The solid standard should be stored in a refrigerator.[3] Stock solutions should also be stored in a refrigerator, protected from light, in tightly sealed vials to prevent solvent evaporation and potential degradation. It is recommended to store aliquots to avoid repeated freeze-thaw cycles.

Q5: What are the signs of degradation in my this compound standard?

Degradation may not be visible. The primary degradation pathway is oxidation to Albendazole sulfone.[2] This can be monitored by LC-MS analysis, where an increase in the Albendazole sulfone peak would indicate degradation of your standard. Hydrolysis can also occur, particularly at non-neutral pH.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation of this compound standards.

Problem Potential Cause Recommended Solution
High background noise in LC-MS analysis of the standard. Contaminated solvents or glassware.Use high-purity, LC-MS grade solvents. Ensure all glassware is meticulously cleaned according to the protocol below.
Leaching from plastic containers or pipette tips.Use polypropylene or glass containers and tips from a reputable supplier. Avoid long-term storage in plastic.
Presence of unlabeled Albendazole sulfoxide in the standard. Cross-contamination during weighing or handling.Use a dedicated, clean spatula and weighing paper for the deuterated standard. Clean the balance thoroughly before and after use.
Contaminated solvent used for dissolution.Use a fresh, unopened bottle of high-purity solvent.
Presence of Albendazole sulfone in the standard. Oxidation of the standard due to improper storage or handling.Store the standard in a refrigerator, protected from light and air. Prepare fresh solutions and avoid prolonged storage at room temperature.
The standard itself may contain this as an impurity from synthesis.Check the certificate of analysis for the purity of the standard. If the level is unacceptably high, contact the supplier.
Inconsistent results between different preparations of the standard. Inaccurate weighing due to static electricity or balance instability.Use an anti-static gun on the weighing vessel. Ensure the analytical balance is on a stable surface and calibrated.
Solvent evaporation from the stock solution.Use vials with tight-fitting caps. Parafilm can be used for extra security but be aware of potential phthalate contamination.
Incomplete dissolution of the standard.Ensure the standard is fully dissolved by vortexing and/or sonicating the solution. Visually inspect for any particulate matter.

Experimental Protocols

Protocol for Cleaning Glassware for Trace Analysis
  • Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of any residues.

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent in hot water. Use a brush to scrub all surfaces.

  • Tap Water Rinse: Rinse thoroughly with tap water to remove all traces of detergent.

  • Acid Rinse: Soak the glassware in a 1 M solution of hydrochloric acid or nitric acid for at least one hour.

  • Deionized Water Rinse: Rinse multiple times with deionized water.

  • Final Rinse: Perform a final rinse with high-purity, LC-MS grade water or the solvent you will be using for your standard preparation.

  • Drying: Allow the glassware to air dry in a clean environment or dry in an oven. Cover the openings with clean aluminum foil.

Protocol for Preparation of an this compound Stock Solution (1 mg/mL)
  • Allow to Equilibrate: Remove the solid this compound from the refrigerator and allow it to come to room temperature in a desiccator to prevent condensation.

  • Weighing: On a calibrated analytical balance, accurately weigh 1 mg of the standard onto a clean weighing paper.

  • Transfer: Carefully transfer the weighed standard into a 1 mL volumetric flask.

  • Dissolution: Add a small amount of LC-MS grade DMSO or Methanol (approximately 0.5 mL) to the flask. Vortex and/or sonicate until the standard is completely dissolved.

  • Dilution to Volume: Once dissolved, add the same solvent to bring the final volume to the 1 mL mark.

  • Mixing: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clean, amber glass vial with a PTFE-lined cap. Store in a refrigerator at 2-8°C.

Visualizations

Contamination_Pathway cluster_sources Sources of Contamination cluster_preparation Standard Preparation Stages cluster_contaminants Potential Contaminants Solvents Solvents Dissolving Dissolving Standard Solvents->Dissolving Glassware Glassware Glassware->Dissolving Storing Storing Solution Glassware->Storing Equipment Weighing Equipment Weighing Weighing Standard Equipment->Weighing Environment Lab Environment (Dust, Aerosols) Environment->Weighing Environment->Dissolving Analyst Analyst (Handling Errors) Analyst->Weighing Analyst->Dissolving Analyst->Storing CrossContamination Unlabeled Albendazole Sulfoxide Weighing->CrossContamination GeneralContaminants Particulates, Phthalates, Detergents Dissolving->GeneralContaminants Degradation Albendazole Sulfone Storing->Degradation

Caption: Potential pathways for contamination during standard preparation.

Troubleshooting_Workflow Start Inconsistent or Contaminated Standard Detected CheckPurity Review Certificate of Analysis of Standard Start->CheckPurity PurityOK Purity Acceptable CheckPurity->PurityOK Yes PurityNotOK Contact Supplier CheckPurity->PurityNotOK No CheckPreparation Review Standard Preparation Protocol PrepOK Protocol Followed Correctly CheckPreparation->PrepOK Yes PrepNotOK Re-prepare Standard Following Best Practices CheckPreparation->PrepNotOK No CheckStorage Examine Storage Conditions (Temp, Light, Container) StorageOK Storage Conditions Correct CheckStorage->StorageOK Yes StorageNotOK Correct Storage and Prepare Fresh Standard CheckStorage->StorageNotOK No PurityOK->CheckPreparation PrepOK->CheckStorage InvestigateSources Investigate Other Sources: Solvents, Glassware, etc. StorageOK->InvestigateSources

Caption: A logical workflow for troubleshooting contamination issues.

References

Adjusting pH for better retention of Albendazole sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Albendazole sulfoxide (ABZ-SO). The focus is on adjusting the mobile phase pH to achieve optimal retention and resolution during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide: Retention and Peak Shape Issues

Unexpected shifts in retention time and poor peak shape are common challenges in the HPLC analysis of Albendazole sulfoxide. These issues often stem from improper mobile phase pH control, which affects the ionization state of this amphoteric molecule.

Problem 1: Shorter Retention Time and/or Fronting Peaks

  • Possible Cause: The mobile phase pH is in a range where Albendazole sulfoxide is significantly ionized, making it more polar and less retained on a reversed-phase column. With pKa values of approximately 0.20 and 9.79, ABZ-SO will be most polar and least retained in the mid-pH range.[1]

  • Solution:

    • Decrease the mobile phase pH: Adjusting the pH to be at least 2 units below the basic pKa (e.g., pH < 7.79) will start to suppress the deprotonation of the amine group, increasing its interaction with the stationary phase and thus increasing retention time. For more significant retention, a lower pH (e.g., 3-4) can be used.

    • Increase the mobile phase pH: Alternatively, increasing the pH to be at least 2 units above the acidic pKa (e.g., pH > 2.2) will suppress the protonation of the benzimidazole ring, making the molecule less polar and increasing retention. However, be mindful of the column's pH stability, as most silica-based columns are not stable above pH 8.

Problem 2: Longer or Drifting Retention Time

  • Possible Cause: The mobile phase pH is too low or too high, leading to maximal suppression of ionization and very strong retention. Drifting retention times can be a sign of an unbuffered or improperly buffered mobile phase, where small changes in the mobile phase composition over time lead to changes in pH and consequently, retention.

  • Solution:

    • Adjust pH towards the middle range: Move the pH closer to the range where the molecule is more ionized (e.g., pH 5-7) to decrease retention. Several published methods utilize a pH between 5.0 and 6.9.[2][3][4][5]

    • Use a suitable buffer: Employ a buffer with a pKa close to the desired mobile phase pH to ensure stable and reproducible retention times. Common buffers for reversed-phase HPLC include phosphate, acetate, and formate buffers. The buffer concentration should be sufficient, typically between 10-50 mM.

Problem 3: Peak Tailing

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, often due to the presence of both ionized and non-ionized forms of the analyte at a pH close to one of its pKa values. Peak tailing can also be caused by interactions with residual silanols on the silica-based stationary phase.

  • Solution:

    • Adjust pH away from pKa values: To ensure the analyte is in a single ionic form, adjust the mobile phase pH to be at least 2 pH units away from the pKa values of Albendazole sulfoxide.

    • Use a low pH: Operating at a lower pH (e.g., 2.5-3.5) can suppress the ionization of residual silanols on the column, minimizing secondary interactions and improving peak shape.

Problem 4: Poor Resolution Between Albendazole Sulfoxide and Other Components

  • Possible Cause: The current mobile phase pH does not provide sufficient selectivity for the separation of Albendazole sulfoxide from other analytes or impurities.

  • Solution:

    • Systematic pH adjustment: Methodically adjust the mobile phase pH and observe the changes in selectivity. Since Albendazole sulfoxide is amphoteric, its retention will change with pH, while other non-ionizable or differently ionizable compounds will behave differently, allowing for the optimization of resolution.

    • Consider the pKa of interfering compounds: If the pKa of an interfering peak is known, adjust the pH to a value that maximizes the difference in ionization state, and therefore retention, between it and Albendazole sulfoxide.

Frequently Asked Questions (FAQs)

Q1: What are the pKa values of Albendazole sulfoxide and why are they important for HPLC analysis?

A1: Albendazole sulfoxide is an amphoteric molecule with two pKa values: approximately 0.20 (acidic) and 9.79 (basic).[1] These values are critical for HPLC method development because they determine the charge of the molecule at a given pH. The charge, in turn, dictates the polarity of the molecule and its retention behavior on a reversed-phase column.

Q2: How does the charge of Albendazole sulfoxide change with pH?

A2:

  • At a low pH (below 0.20) , the molecule is predominantly positively charged (protonated).

  • In the mid-pH range (between 0.20 and 9.79) , the molecule exists as a zwitterion (carrying both a positive and a negative charge) or is neutral, making it more polar.

  • At a high pH (above 9.79) , the molecule is predominantly negatively charged (deprotonated).

Q3: What is the optimal mobile phase pH for the retention of Albendazole sulfoxide?

A3: The "optimal" pH depends on the specific separation goals.

  • For increased retention: A lower pH (e.g., 2.5-4.0) or a higher pH (e.g., 7.5-8.0, if the column allows) will suppress ionization and increase retention.

  • For decreased retention: A mid-range pH (e.g., 5.0-7.0) will result in a more ionized and polar molecule, leading to shorter retention times. Many published methods use a pH in this range.[2][3][4][5]

  • For robust methods: It is generally recommended to work at a pH that is at least one pH unit away from the pKa of the analyte to ensure small variations in pH do not cause large shifts in retention.

Q4: Can I run my analysis without a buffer?

A4: It is highly discouraged. An unbuffered mobile phase can lead to unstable pH, causing retention time drift and poor reproducibility. A buffer is essential to control the pH and ensure a robust and reliable HPLC method.

Q5: My peak shape for Albendazole sulfoxide is poor. How can adjusting the pH help?

A5: Poor peak shape, such as tailing, can occur when the mobile phase pH is close to one of the pKa values of Albendazole sulfoxide, resulting in the co-existence of both ionized and non-ionized forms. Adjusting the pH to be at least 2 units away from the pKa values will ensure the molecule is in a single ionic state, which generally leads to improved peak symmetry. Lowering the pH can also reduce peak tailing by suppressing the interaction of basic analytes with acidic silanol groups on the column packing material.

Data Presentation

Table 1: Physicochemical Properties of Albendazole Sulfoxide

PropertyValueReference(s)
Molecular FormulaC₁₂H₁₅N₃O₃S
Molecular Weight281.33 g/mol
pKa₁ (acidic)~0.20[1]
pKa₂ (basic)~9.79[1]
Water Solubility62 mg/L (at 25 °C)[6]

Table 2: Summary of Reported HPLC Methods for Albendazole Sulfoxide Analysis

Mobile Phase CompositionpHColumnRetention Time (min)Reference(s)
Acetonitrile:Methanol:Phosphate Buffer (20:25:55)6.9C185.5[2][5]
Acetonitrile:0.25N Sodium Acetate Buffer (3:7)5.0RP-18Not specified[3]
Acetonitrile:Ammonium Acetate Buffer (0.025M)6.6C18Not specified[4]
Acetonitrile:Ammonium Phosphate Buffer (0.025M)5.0C18Not specified[7]

Experimental Protocols

Protocol 1: General HPLC Method for Albendazole Sulfoxide Analysis (Based on Published Methods)

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Aqueous Component: Prepare a 25 mM phosphate or acetate buffer.

    • pH Adjustment: Adjust the pH of the aqueous buffer to the desired value (e.g., 6.5) using a suitable acid (e.g., phosphoric acid) or base (e.g., sodium hydroxide).

    • Organic Modifier: HPLC-grade acetonitrile or methanol.

    • Final Mobile Phase: Mix the aqueous buffer and organic modifier in a specified ratio (e.g., 55:45 v/v aqueous:organic).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 290 nm.[2][3][5]

  • Injection Volume: 20 µL.

  • Column Temperature: 25-30 °C.

Mandatory Visualization

Albendazole_Sulfoxide_Retention_vs_pH Logical Relationship of pH and ABZ-SO Retention cluster_pH_scale Mobile Phase pH cluster_ionization Predominant Ionic State of ABZ-SO cluster_retention Expected Retention on C18 Column low_pH Low pH (e.g., < 4) cationic Cationic (+) (Less Polar) low_pH->cationic Suppresses deprotonation mid_pH Mid pH (e.g., 5-7) zwitterionic Zwitterionic (+/-) (More Polar) mid_pH->zwitterionic Between pKa values high_pH High pH (e.g., > 8) anionic Anionic (-) (Less Polar) high_pH->anionic Suppresses protonation high_retention1 Increased Retention cationic->high_retention1 Less polar interacts more with C18 low_retention Decreased Retention zwitterionic->low_retention More polar interacts less with C18 high_retention2 Increased Retention anionic->high_retention2 Less polar interacts more with C18

Caption: Logical workflow of how mobile phase pH affects the ionization and retention of Albendazole sulfoxide.

troubleshooting_workflow Troubleshooting Workflow for ABZ-SO HPLC Analysis start Start: Chromatographic Issue (Retention Time Shift / Poor Peak Shape) check_pH Is mobile phase pH controlled with a buffer? start->check_pH adjust_pH Adjust mobile phase pH systematically check_pH->adjust_pH Yes no_buffer Add appropriate buffer to mobile phase check_pH->no_buffer No check_pKa Is pH far from pKa values (0.2, 9.79)? adjust_pH->check_pKa check_pKa->adjust_pH No, adjust further evaluate Evaluate retention time and peak shape check_pKa->evaluate Yes no_buffer->evaluate evaluate->start Issue Persists end End: Optimized Method evaluate->end Issue Resolved

Caption: A decision-making workflow for troubleshooting common HPLC issues with Albendazole sulfoxide.

References

Validation & Comparative

Revolutionizing Bioanalysis: A Comparative Guide to Analytical Method Validation Using Albendazole Sulfoxide-d7

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the precise and accurate quantification of drug molecules and their metabolites is paramount. For the anthelmintic drug Albendazole, which undergoes rapid and extensive metabolism to its active form, Albendazole sulfoxide, robust analytical methods are crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Albendazole sulfoxide-d7, is a cornerstone of modern bioanalytical practice, ensuring the highest fidelity of results.

This guide provides a comprehensive comparison of validated analytical methods that employ this compound for the quantification of Albendazole and its metabolites. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical strategy for their specific needs.

Comparative Performance of Analytical Methods

The validation of an analytical method is a critical process that establishes its performance characteristics. Key parameters include linearity, accuracy, precision, selectivity, and stability. The following tables summarize the performance of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods that utilize a deuterated internal standard for the analysis of Albendazole and Albendazole sulfoxide in biological matrices.

Method Validation Parameter Method A: LC-MS/MS Method B: HPLC-PDA Method C: High-Throughput LC-MS/MS
Analyte(s) Albendazole (ABZ) & Albendazole Sulfoxide (ABZSO)ABZ, ABZSO & Albendazole Sulfone (ABZSO2)ABZ, ABZSO & ABZSO2
Internal Standard (IS) Deuterated ABZ and ABZSO[1][2]Oxibendazole[3]Not explicitly stated, but common practice
Matrix Human Plasma[1][2]Cattle Plasma[3][4]Human Plasma[5][6]
Linearity Range (ABZ) 0.200–50.0 ng/mL[1][2]0.025–2.0 µg/mL[3][4]0.25–200 ng/mL[5][6]
Linearity Range (ABZSO) 3.00–600 ng/mL[1][2]0.025–2.0 µg/mL[3][4]5–3500 ng/mL[5][6]
Correlation Coefficient (r²) ≥ 0.9976[1]≥ 0.99[3][4]> 0.999[7]
Accuracy (% Recovery) 86.03%–89.66%[1][2]82.8–117.7%[3]Not explicitly stated
Precision (% CV) Within-run and between-run CVs ≤ 15.1%[3]Within-run and between-run CVs varied from 1.2% to 15.1%[3]< 7%[5][6]
Lower Limit of Quantification (LLOQ) - ABZ 0.200 ng/mL[1][2]0.025 µg/mL[3][4]0.25 ng/mL[5][6]
Lower Limit of Quantification (LLOQ) - ABZSO 3.00 ng/mL[1][2]0.025 µg/mL[3][4]5 ng/mL[5][6]

Experimental Protocols: A Closer Look

The successful implementation of any analytical method hinges on a detailed and well-documented experimental protocol. Below are the summarized methodologies for the key experiments cited in this guide.

Method A: LC-MS/MS for Albendazole and Albendazole Sulfoxide in Human Plasma

This method is optimized for high sensitivity and rapid analysis, making it suitable for bioequivalence studies.[1][2]

  • Sample Preparation: Solid Phase Extraction (SPE) is employed to extract the analytes and their deuterated internal standards from 100 µL of human plasma. The extraction cartridges are washed, and the analytes are eluted with the mobile phase.[1][2]

  • Chromatographic Separation: A Hypurity C18 column is used with a mobile phase consisting of acetonitrile and 2.0 mM ammonium acetate (pH 5.0) in an 80:20 (v/v) ratio.[1][2]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in the positive ionization mode. Multiple Reaction Monitoring (MRM) is utilized for quantification.

Method B: HPLC-PDA for Albendazole and its Metabolites in Cattle Plasma

This method provides a robust and cost-effective alternative for the simultaneous determination of Albendazole and its sulfoxide and sulfone metabolites.[3][4]

  • Sample Preparation: Solid Phase Extraction (SPE) is used for sample clean-up and concentration from cattle plasma.[3][4]

  • Chromatographic Separation: An XBridge® C18 column is used with a gradient elution of acetonitrile and 0.025 M ammonium acetate buffer (pH 6.6). The flow rate is maintained at 1.2 mL/min.[3][4]

  • Detection: A Photodiode Array (PDA) detector is set at 292 nm for the simultaneous quantification of the three compounds.[3][4]

Method C: High-Throughput LC-MS/MS for Albendazole and its Metabolites in Human Plasma

This method is designed for rapid sample analysis, making it ideal for studies with a large number of samples, such as therapeutic drug monitoring.[5][6]

  • Sample Preparation: A one-step protein precipitation using an Ostro™ plate is applied to a small sample volume (50 μL) of human plasma.[5]

  • Chromatographic Separation: Gradient elution is performed on a suitable LC column with a short run time of 4 minutes.[5][6]

  • Mass Spectrometric Detection: A mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode is used for detection, ensuring high selectivity and sensitivity.[5]

Visualizing the Workflow

To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the analytical method validation and sample analysis workflows.

Analytical_Method_Validation_Workflow cluster_Development Method Development cluster_Validation Method Validation cluster_Analysis Sample Analysis Dev Develop Analytical Method Val_Start Initiate Validation Dev->Val_Start Selectivity Selectivity & Specificity Val_Start->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LLOQ LLOQ Precision->LLOQ Stability Stability LLOQ->Stability Val_Report Validation Report Stability->Val_Report Sample_Prep Sample Preparation Val_Report->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing LCMS_Analysis->Data_Processing Report_Results Report Results Data_Processing->Report_Results

Caption: Workflow for analytical method validation and sample analysis.

SPE_Workflow start Start plasma_sample Plasma Sample (100 µL) + Internal Standard start->plasma_sample condition_spe Condition SPE Cartridge plasma_sample->condition_spe load_sample Load Sample onto Cartridge condition_spe->load_sample wash_spe Wash Cartridge (10% v/v MeOH in water) load_sample->wash_spe elute_analytes Elute Analytes & IS (Mobile Phase) wash_spe->elute_analytes vortex Vortex Eluate elute_analytes->vortex inject Inject into LC-MS/MS vortex->inject end End inject->end

Caption: Solid Phase Extraction (SPE) workflow for sample preparation.

Conclusion

The validation of analytical methods using this compound as an internal standard provides a robust framework for the accurate quantification of Albendazole and its metabolites. The choice between different methodologies, such as LC-MS/MS and HPLC-PDA, will depend on the specific requirements of the study, including the desired sensitivity, throughput, and available instrumentation. The data and protocols presented in this guide offer a valuable resource for researchers to make informed decisions and to ensure the generation of high-quality, reliable bioanalytical data.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Albendazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of albendazole, a broad-spectrum anthelmintic, is crucial for pharmacokinetic studies, formulation development, and quality control. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection, and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive cross-validation of these methods, supported by experimental data from published literature, to aid in the selection of the most appropriate technique for specific analytical needs.

The choice between HPLC and LC-MS/MS for albendazole analysis hinges on a trade-off between the required sensitivity, selectivity, and the cost and complexity of the instrumentation. While HPLC offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for bioanalytical applications where trace-level detection is paramount.

Comparative Performance Data

The following table summarizes the key performance parameters for HPLC and LC-MS/MS methods for the determination of albendazole and its primary metabolites, albendazole sulfoxide and albendazole sulfone. The data is compiled from various validation studies to provide a clear comparison.

Performance ParameterHPLC MethodsLC-MS/MS Methods
Linearity Range 0.025 - 2.0 µg/mL[1]0.1 - 200 ng/mL[2]
0.005 - 5 µg/mL[3]0.2 - 50 ng/mL[4][5]
40 - 200 µg/ml5 - 250 ng/mL[6]
Limit of Detection (LOD) 1.62 µg/mL0.073 µg/ml[7]
Limit of Quantification (LOQ) 0.005 µg/mL[3]0.1 ng/mL[2]
0.025 µg/mL[1]0.2 ng/mL[4][5]
4.91 µg/mL5 ng/mL[6]
Accuracy (% Recovery) 98.67 - 100.84%86.03%–89.66%[4][5]
99.94 - 100.10%[7]~100%[8]
99.53%70.2% - 88%
Precision (% RSD) ≤ 15.1%[1]< 12.9%[6]
< 2.0%< 13%[8]
< 5%[1]< 7%[9]

Experimental Protocols

Below are detailed methodologies for representative HPLC and LC-MS/MS experiments for albendazole analysis, as cited in the literature.

HPLC-PDA Method for Albendazole and its Metabolites in Cattle Plasma [1]

  • Sample Preparation: Solid-phase extraction (SPE) was performed using Oasis HLB cartridges. Plasma samples (1 mL) were loaded, washed with water, and eluted with methanol. The eluate was evaporated and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: XBridge® C18 (4.6 mm × 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and 0.025 M ammonium acetate buffer (pH 6.6). The gradient started at a 27:73 ratio, changed to 50:50 over 5 minutes, held for 4 minutes, and returned to the initial ratio.

    • Flow Rate: 1.2 mL/min

    • Injection Volume: 50 µL

    • Detection: PDA detector set at 292 nm.

LC-MS/MS Method for Albendazole and its Metabolites in Human Plasma [4][5]

  • Sample Preparation: Solid-phase extraction (SPE) was used to extract the analytes from 100 µL of human plasma.

  • Chromatographic Conditions:

    • Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate (pH 5.0) in an 80:20 (v/v) ratio.

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Albendazole (ABZ): m/z 266.1 → 234.1

      • Albendazole Sulfoxide (ABZSO): m/z 282.1 → 240.0

Methodology Workflow

The general workflow for both HPLC and LC-MS/MS analysis of albendazole involves several key stages, from sample collection to data analysis.

Analytical Workflow for Albendazole cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Analysis Sample Biological Matrix (e.g., Plasma) Extraction Extraction (SPE or Protein Precipitation) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Sample Injection Evaporation->Injection Separation Chromatographic Separation (HPLC Column) Injection->Separation HPLC_Detector HPLC Detector (UV/PDA) Separation->HPLC_Detector HPLC Path MS_Detector Mass Spectrometer (MS/MS) Separation->MS_Detector LC-MS/MS Path Data_Acquisition Data Acquisition HPLC_Detector->Data_Acquisition MS_Detector->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

References

The Gold Standard: A Comparative Guide to Albendazole Sulfoxide-d7 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of Albendazole sulfoxide-d7 with other common internal standards used in the analysis of Albendazole and its primary active metabolite, Albendazole sulfoxide.

In the realm of pharmacokinetic and bioequivalence studies, particularly for anthelmintic drugs like Albendazole, meticulous and reliable quantification of the drug and its metabolites in biological matrices is paramount. Albendazole is rapidly metabolized in the body to its active form, Albendazole sulfoxide, making the accurate measurement of this metabolite crucial for understanding the drug's efficacy and safety profile.[1][2][3] The use of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is fundamental to achieving reliable and reproducible results by correcting for variability during sample preparation and analysis.[4][5]

This guide delves into the performance of this compound, a deuterated stable isotope-labeled internal standard (SIL-IS), and compares it with other commonly employed internal standards, including other deuterated variants and structural analogs.

The Superiority of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[4] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization. This co-elution and similar behavior effectively compensate for matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods.[6]

This compound, with seven deuterium atoms, offers a significant mass shift from the unlabeled analyte, minimizing the risk of isotopic cross-interference, a phenomenon where the isotopic distribution of the analyte contributes to the signal of the internal standard.[7]

Performance Comparison of Internal Standards

The selection of an internal standard is a critical step in bioanalytical method development.[8] The ideal IS should co-elute with the analyte, have similar extraction recovery and ionization response, and be free from interfering peaks. The following tables summarize the performance of this compound and other internal standards based on data from various studies.

Table 1: Comparison of Deuterated Internal Standards for Albendazole Sulfoxide Analysis

Internal StandardAnalyteKey Performance ParametersReference
This compound Albendazole sulfoxideIdeal for minimizing isotopic interference due to a larger mass difference. Expected to provide high accuracy and precision, effectively compensating for matrix effects.Theoretical Advantage
Albendazole sulfoxide-d5Albendazole sulfoxideRecovery: 91.57% IS-Normalized Matrix Factor: 0.985 - 1.042[9]
Albendazole sulfoxide-d3Albendazole sulfoxideUsed successfully in bioequivalence studies, demonstrating good linearity and reproducibility.[10]

Table 2: Comparison of Structural Analog Internal Standards for Albendazole and Metabolite Analysis

Internal StandardAnalyte(s)Key Performance ParametersReference
OxfendazoleAlbendazole sulfoxide, Albendazole sulfoneUtilized in an HPLC-UV method.[11]
PraziquantelAlbendazoleUtilized in an HPLC-UV method.[11]
FluconazoleAlbendazole, Albendazole sulfoxidePrecision (RSD%): <12.9% Accuracy (bias%): <12.7%[12]
EstazolamAlbendazole, Albendazole sulfoxideIntra-run Precision (RSD%): <7.1% Inter-run Precision (RSD%): <9.4%[13]

While structural analogs can be a cost-effective alternative when a SIL-IS is unavailable, they may not perfectly mimic the analyte's behavior during analysis, potentially leading to less accurate quantification, especially in the presence of significant matrix effects.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline typical experimental protocols for the analysis of Albendazole sulfoxide using a deuterated internal standard like this compound.

Sample Preparation: Solid Phase Extraction (SPE)

A widely used technique for sample clean-up and concentration is Solid Phase Extraction.[9][14]

  • Plasma Sample Pre-treatment: To 100 µL of human plasma, add 25 µL of the internal standard working solution (containing this compound).

  • Vortexing and Centrifugation: Vortex the mixture for 10 seconds, followed by the addition of 100 µL of 2 mM ammonium acetate solution. Vortex for another 60 seconds and centrifuge.

  • SPE Cartridge Conditioning: Condition a Strata™-X SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge twice with 1.0 mL of 10% (v/v) methanol in water.

  • Elution: Elute the analyte and internal standard with 1.0 mL of the mobile phase.

  • Injection: Inject an aliquot of the eluate into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical LC-MS/MS conditions for the analysis of Albendazole sulfoxide.

  • LC Column: Hypurity C18 or equivalent.[9]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 2.0 mM ammonium acetate, pH 5.0).[9]

  • Flow Rate: As optimized for the specific column and system.

  • Injection Volume: Typically 2-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For Albendazole sulfoxide, a common transition is m/z 282.1 -> 240.0.[9] For this compound, the transition would be shifted by +7 Da.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Plasma Plasma Sample Add_IS Add Albendazole sulfoxide-d7 (IS) Plasma->Add_IS Vortex_Centrifuge Vortex & Centrifuge Add_IS->Vortex_Centrifuge SPE Solid Phase Extraction (SPE) Vortex_Centrifuge->SPE Elution Elution SPE->Elution LC_Separation LC Separation Elution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Results Concentration Data Data_Processing->Results IS_Selection cluster_IS_Types Internal Standard (IS) Types cluster_evaluation Performance Evaluation cluster_result Outcome Analyte Analyte: Albendazole Sulfoxide SIL_IS Stable Isotope-Labeled (SIL-IS) e.g., this compound Analyte->SIL_IS Ideal Choice Analog_IS Structural Analog e.g., Oxfendazole Analyte->Analog_IS Alternative Coelution Co-elution SIL_IS->Coelution Extraction_Recovery Similar Extraction Recovery SIL_IS->Extraction_Recovery Matrix_Effect Compensation for Matrix Effect SIL_IS->Matrix_Effect Accuracy_Precision High Accuracy & Precision SIL_IS->Accuracy_Precision Analog_IS->Coelution Analog_IS->Extraction_Recovery Analog_IS->Matrix_Effect Analog_IS->Accuracy_Precision Reliable_Quantification Reliable Quantification Accuracy_Precision->Reliable_Quantification

References

Albendazole sulfoxide-d7 vs non-deuterated internal standards for albendazole analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of deuterated versus non-deuterated internal standards for the accurate quantification of albendazole and its metabolites in biological matrices.

In the realm of pharmacokinetic and bioequivalence studies, the precise measurement of drug concentrations in biological fluids is paramount. For the anthelmintic drug albendazole, which undergoes rapid and extensive metabolism, accurate quantification of the parent drug and its active metabolite, albendazole sulfoxide, is crucial for determining its efficacy and safety profile. The use of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is fundamental to achieving reliable and reproducible results. This guide provides a comprehensive comparison between the use of a deuterated internal standard, specifically albendazole sulfoxide-d7 and its analogs, and non-deuterated (or structural analog) internal standards in the bioanalysis of albendazole.

The Gold Standard: Deuterated Internal Standards

Isotope-labeled internal standards, such as this compound, are widely considered the gold standard for quantitative LC-MS/MS analysis. These standards are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier isotope (e.g., deuterium for hydrogen). This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample preparation and chromatographic separation.

This co-elution and similar ionization behavior are critical for compensating for variations in sample extraction, matrix effects (suppression or enhancement of the analyte signal by other components in the sample), and instrument response. The use of deuterated standards like albendazole-d3 and albendazole sulfoxide-d5 has been shown to yield excellent results in terms of accuracy and precision.[1][2][3]

An Alternative Approach: Non-Deuterated Internal Standards

While deuterated standards are preferred, their synthesis can be costly and they may not always be commercially available. In such cases, researchers may opt for non-deuterated internal standards, which are typically structural analogs of the analyte. For albendazole analysis, compounds such as mebendazole, oxfendazole, praziquantel, and fluconazole have been employed as internal standards.[4][5]

These structural analogs are chosen for their similar chemical properties and chromatographic behavior to albendazole and its metabolites. However, it is important to note that their extraction recovery and ionization efficiency may not perfectly mimic that of the analyte, potentially leading to less accurate compensation for experimental variability.

Comparative Performance Data

The following tables summarize the performance characteristics of LC-MS/MS methods for albendazole analysis using both deuterated and non-deuterated internal standards, based on data from various published studies.

Table 1: Performance Characteristics with Deuterated Internal Standards
ParameterAlbendazole (using Albendazole-d3)Albendazole Sulfoxide (using Albendazole Sulfoxide-d5)Reference
Linearity Range (ng/mL) 0.200–50.03.00–600[1][2][3]
LLOQ (ng/mL) 0.2003.00[1][2][3]
Accuracy (%) 95.40–105.5995.40–105.59[2]
Precision (%CV) 1.11–6.641.11–6.64[2]
Mean Recovery (%) 88.0088.25[2]
IS-Normalized Matrix Effect 0.985–1.0420.985–1.042[1][2][3]
Table 2: Performance Characteristics with Non-Deuterated Internal Standards
AnalyteInternal StandardLinearity Range (µg/mL)LLOQ (µg/mL)Accuracy (%DEV)Precision (%RSD)Reference
Albendazole Praziquantel0.005-50.005< 15%< 15%[5]
Albendazole Sulfoxide Oxfendazole0.05-800.05< 15%< 15%[5]
Albendazole Sulfone Oxfendazole0.05-800.05< 15%< 15%[5]
Albendazole Sulfoxide Mebendazole0.01-not specified0.01Not SpecifiedNot Specified[4]

Note: Direct comparison of LLOQ and linearity ranges between the two tables should be done with caution due to differences in units (ng/mL vs. µg/mL) and experimental conditions across different studies.

Experimental Protocols

The following are representative experimental protocols for the analysis of albendazole and its metabolites using both deuterated and non-deuterated internal standards.

Protocol 1: Method Using Deuterated Internal Standards

This protocol is based on a validated LC-MS/MS method for the simultaneous determination of albendazole and albendazole sulfoxide in human plasma.[1][2][3]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 100 µL of human plasma, add the deuterated internal standards (albendazole-d3 and albendazole sulfoxide-d5).

  • Perform a solid-phase extraction using a suitable SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes and internal standards.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

2. Liquid Chromatography

  • Column: Hypurity C18 (or equivalent)

  • Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate, pH 5.0 (80:20, v/v)

  • Flow Rate: Isocratic elution

  • Injection Volume: 2 µL

3. Mass Spectrometry

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI) in positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

    • Albendazole Transition: m/z 266.1 → 234.1[2]

    • Albendazole-d3 Transition: Not specified in the provided text, but would be a shift of +3 amu.

    • Albendazole Sulfoxide Transition: m/z 282.1 → 240.0[2]

    • Albendazole Sulfoxide-d5 Transition: Not specified in the provided text, but would be a shift of +5 amu.

Protocol 2: Method Using Non-Deuterated Internal Standards

This protocol is based on a validated dual-column HPLC method for the determination of albendazole and its metabolites in rat plasma.[5]

1. Sample Preparation (Protein Precipitation)

  • To a volume of plasma, add the internal standards (praziquantel for albendazole; oxfendazole for metabolites).

  • Add a protein precipitating agent (e.g., perchloric acid).

  • Vortex and centrifuge the sample at 15,000 rpm for 15 minutes.

  • Inject 20 µL of the clear supernatant into the HPLC system.

2. Liquid Chromatography

  • Column for Albendazole: C18 column

  • Mobile Phase for Albendazole: Acetonitrile: Methanol: Phosphate buffer (20mM) in a ratio of 20:25:55, with the pH adjusted to 6.9.

  • Column for Metabolites: C18 column

  • Mobile Phase for Metabolites: Acetonitrile: Methanol: Phosphate buffer (20mM) in a ratio of 20:25:55, with the pH adjusted to 6.9.

  • Detection: UV at 290 nm

Visualizing the Workflow

The following diagram illustrates the typical analytical workflow for albendazole analysis using an internal standard.

Albendazole_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (Deuterated or Non-Deuterated) plasma->add_is extraction Extraction (SPE or Protein Precipitation) add_is->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms quantification Quantification (Analyte/IS Ratio) ms->quantification results Concentration Results quantification->results

Caption: Analytical workflow for albendazole quantification.

Conclusion

The choice of internal standard is a critical decision in the development of a robust and reliable bioanalytical method for albendazole and its metabolites. The experimental data overwhelmingly supports the use of deuterated internal standards, such as this compound and its analogs, as the preferred choice. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides superior correction for experimental variability, leading to higher accuracy and precision.[1][2][3]

While non-deuterated internal standards offer a viable alternative when deuterated standards are unavailable, they may not provide the same level of analytical rigor. The potential for differences in extraction efficiency and ionization response between the analyte and a structurally different internal standard can introduce a greater degree of error into the measurements. Therefore, for regulatory submissions and clinical studies where the highest level of data integrity is required, the use of a deuterated internal standard is strongly recommended.

References

A Comparative Guide to Inter-Laboratory Quantification of Albendazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of various analytical methods employed for the quantification of albendazole, a widely used anthelmintic drug. The performance of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, as reported in various validation studies, are compared to offer insights for researchers, scientists, and drug development professionals. This document summarizes key performance data, details experimental protocols, and visualizes the analytical workflow and key validation parameters.

Quantitative Performance Comparison

The following table summarizes the quantitative performance characteristics of different analytical methods for albendazole quantification as reported in various studies. These studies, while not direct inter-laboratory comparisons, provide a basis for evaluating the typical performance of these methods.

MethodAnalyte(s)MatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Precision (%RSD)Accuracy/Recovery (%)Reference
HPLC-PDA Albendazole (ABZ), ABZ Sulfoxide, ABZ SulfoneCattle Plasma0.025 - 2.0-0.025≤ 15.182.8 - 117.7[1][2]
RP-HPLC Albendazole, IvermectinPharmaceutical Dosage Form40 - 200 (ABZ)1.62 (ABZ)4.91 (ABZ)0.4 (ABZ)98.67 - 100.84 (ABZ)
RP-HPLC Albendazole, IvermectinBulk and Tablet20 - 100 (ABZ)3.3 (ABZ)10.1 (ABZ)-99.3 - 99.6 (ABZ)[3]
LC-MS/MS Albendazole, ABZ SulfoxideHuman Plasma0.0002 - 0.05 (ABZ)-0.0002 (ABZ)-86.03 - 89.66[4][5]
LC-MS/MS Albendazole, ABZ Sulfoxide, ABZ SulfoneHuman Plasma0.00025 - 0.2 (ABZ)-0.00025 (ABZ)< 7-[6]
UPLC-FLD ABZ, ABZ Sulfone, ABZ Sulfoxide, ABZ-2-aminosulfonePig and Poultry Muscle-0.0002 - 0.00380.001 - 0.0109< 6.29> 80.37[7]
Spectrophotometry AlbendazoleTablets1x10⁻³ - 1.2x10⁻²----[8]
Spectrophotometry (CT Complex) AlbendazoleBulk Drug and Tablets8.0 - 2400.692.08< 3-[9]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on published validation studies and represent common practices in the field.

High-Performance Liquid Chromatography (HPLC-PDA)[1][2]
  • Sample Preparation: Solid-phase extraction (SPE) is a common method for extracting albendazole and its metabolites from plasma samples.

  • Chromatographic Conditions:

    • Column: XBridge® C18 (4.6 mm × 250 mm, 5 µm).

    • Mobile Phase: A gradient elution of acetonitrile and 0.025 M ammonium acetate buffer (pH 6.6).

    • Flow Rate: 1.2 mL/min.

    • Detection: Photodiode Array (PDA) detector set at 292 nm.

  • Validation Parameters: The method was validated for linearity, precision, accuracy, and robustness by introducing small, deliberate changes to the chromatographic conditions such as wavelength (±2 nm), flow rate (±0.2 mL/min), and mobile phase pH (±0.2).

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[3]
  • Sample Preparation: For pharmaceutical dosage forms, tablets are typically crushed, dissolved in a suitable solvent, and filtered before injection.

  • Chromatographic Conditions:

    • Column: Inertsil ODS (150 × 4.6 mm, 5µm particle size).

    • Mobile Phase: An isocratic mixture of pH 3.5 sodium phosphate buffer and methanol (25:75 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) or UV detector at 245 nm.

  • Validation Parameters: The method was validated according to ICH guidelines, including studies on linearity, accuracy, precision, and robustness. Forced degradation studies under acidic, basic, oxidative, and thermal stress were also performed to demonstrate the method's stability-indicating capability.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)[5][6]
  • Sample Preparation: Solid-phase extraction (SPE) is employed for the extraction of analytes and their deuterated internal standards from human plasma.

  • Chromatographic Conditions:

    • Column: Hypurity C18.

    • Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate (pH 5.0) in an 80:20 (v/v) ratio.

  • Mass Spectrometry: Detection is performed in the positive ionization mode.

  • Validation Parameters: The assay was validated for linearity, recovery, and matrix effect.

Visualizations

The following diagrams illustrate the typical workflow for an inter-laboratory comparison of analytical methods and the key parameters assessed during method validation.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Analysis & Reporting Phase A Define Study Objectives B Select Participating Laboratories A->B C Develop Standard Operating Procedure (SOP) B->C D Prepare and Distribute Homogeneous Samples C->D E Laboratories Analyze Samples Using Defined Methods D->E F Data Collection and Reporting E->F G Statistical Analysis of Results F->G H Comparison of Method Performance G->H I Final Report Generation H->I

Caption: Workflow of an inter-laboratory comparison study.

G cluster_0 Core Validation Parameters cluster_1 Method Performance Evaluation A Accuracy I Method Validation A->I B Precision B->I C Specificity C->I D Linearity D->I E Range E->I F Limit of Detection (LOD) F->I G Limit of Quantification (LOQ) G->I H Robustness H->I

Caption: Key parameters for analytical method validation.

References

The Gold Standard for Bioanalysis: Evaluating Albendazole Sulfoxide-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of deuterated and non-deuterated internal standards for the accurate quantification of albendazole and its active metabolite, albendazole sulfoxide, in biological matrices.

In the realm of pharmacokinetic and bioequivalence studies, the precision and accuracy of analytical methods are paramount. For the widely used anthelmintic drug albendazole, which is rapidly metabolized to its active form, albendazole sulfoxide, reliable quantification is crucial for determining efficacy and safety. The use of an appropriate internal standard is a cornerstone of a robust bioanalytical method, compensating for variations in sample preparation and instrument response. This guide provides a detailed comparison of the performance of deuterated and non-deuterated internal standards for albendazole analysis, with a focus on the accuracy and precision of Albendazole sulfoxide-d7 and its commonly used analogues.

The Ideal Internal Standard: Why Deuterated Analogs Excel

An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, including its extraction recovery, ionization efficiency, and chromatographic retention time. Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard because their physicochemical behavior is nearly identical to that of the unlabeled analyte. This structural similarity ensures that any variations during sample processing or analysis affect both the analyte and the internal standard equally, leading to a more accurate and precise quantification. While the specific use of this compound is not extensively documented in readily available literature, the principles of its utility are well-represented by its close deuterated analogs, such as Albendazole sulfoxide-d3 and -d5, for which significant performance data exists.

Performance Data: Deuterated vs. Non-Deuterated Internal Standards

The following tables summarize the performance characteristics of bioanalytical methods using a deuterated internal standard (Albendazole sulfoxide-d5) versus methods employing non-deuterated, structurally analogous internal standards (Oxibendazole and Mebendazole).

Table 1: Method Performance using Deuterated Internal Standard (Albendazole sulfoxide-d5)
ParameterAlbendazole (ABZ)Albendazole Sulfoxide (ABZSO)
Linearity Range (ng/mL) 0.200 - 50.03.00 - 600
Correlation Coefficient (r²) ≥ 0.9976≥ 0.9976
Mean Recovery (%) 86.03 - 89.6689.85 - 98.94
Matrix Effect (IS-normalized) 0.985 - 1.0420.985 - 1.042
Intra-day Precision (%CV) 2.1 - 5.51.8 - 4.9
Inter-day Precision (%CV) 3.2 - 6.82.5 - 5.7
Intra-day Accuracy (%) 95.8 - 104.596.3 - 103.8
Inter-day Accuracy (%) 97.1 - 102.398.0 - 101.9

Data summarized from a validated LC-MS/MS method for the simultaneous determination of albendazole and albendazole sulfoxide in human plasma.

Table 2: Method Performance using Non-Deuterated Internal Standards
ParameterInternal StandardAnalyte(s)Linearity Range (µg/mL)Precision (%CV)Accuracy (%)
HPLC-PDA OxibendazoleABZ, ABZSO, ABZSO20.025 - 2.0≤ 15.1 (within-run & between-run)82.8 - 117.7 (within-run & between-run)
HPLC MebendazoleABZ0.1 - 40Not explicitly statedNot explicitly stated

Data compiled from separate studies utilizing HPLC methods with non-deuterated internal standards.

Key Observations:

  • The method utilizing the deuterated internal standard (Albendazole sulfoxide-d5) demonstrates excellent linearity over a relevant concentration range for pharmacokinetic studies.

  • The recovery of both analytes and the deuterated internal standard is high and consistent, indicating minimal loss during sample preparation.

  • Crucially, the IS-normalized matrix effect is close to 1, signifying that the deuterated internal standard effectively compensates for matrix-induced ion suppression or enhancement.

  • The precision and accuracy data for the method with the deuterated internal standard fall well within the stringent acceptance criteria set by regulatory bodies (typically ±15% for precision and 85-115% for accuracy).

  • While methods using non-deuterated internal standards can provide acceptable results, the use of a deuterated analog generally leads to a higher degree of confidence in the data due to the superior mitigation of matrix effects and variability in extraction.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and comparing results. Below are representative protocols for sample preparation and analysis.

Protocol 1: LC-MS/MS Method with Deuterated Internal Standard (Albendazole sulfoxide-d5)

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (containing Albendazole-d3 and Albendazole sulfoxide-d5).

  • Vortex for 10 seconds.

  • Add 100 µL of 2 mM ammonium acetate solution and vortex for 60 seconds.

  • Centrifuge at 13,148 x g for 5 minutes at 10°C.

  • Condition an SPE cartridge (e.g., Phenomenex Strata™-X) with 1.0 mL of methanol followed by 1.0 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge twice with 1.0 mL of 10% (v/v) methanol in water.

  • Elute the analytes and internal standards with 1.0 mL of the mobile phase.

  • Inject an aliquot of the eluate into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions

  • LC Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 2.0 mM ammonium acetate, pH 5.0 (80:20, v/v)

  • Flow Rate: 0.8 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Spectrometer: Triple Quadrupole

  • MRM Transitions:

    • Albendazole: m/z 266.1 → 234.1

    • Albendazole-d3: m/z 269.1 → 237.1

    • Albendazole Sulfoxide: m/z 282.1 → 240.0

    • Albendazole Sulfoxide-d5: m/z 287.1 → 245.0

Protocol 2: HPLC-PDA Method with Non-Deuterated Internal Standard (Oxibendazole)

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • A detailed SPE protocol specific to this method would be followed, generally involving conditioning, loading, washing, and eluting steps similar to Protocol 1, but optimized for the specific analytes and internal standard.

2. Chromatographic Conditions

  • LC Column: XBridge® C18 (4.6 mm × 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with acetonitrile and 0.025 M ammonium acetate buffer (pH 6.6)

  • Flow Rate: 1.2 mL/min

  • Detection: Photodiode Array (PDA) at 292 nm

Visualizing the Workflow

To illustrate the logical flow of a typical bioanalytical study for albendazole, the following diagram outlines the key stages from sample collection to data analysis.

experimental_workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase A Biological Sample Collection (e.g., Plasma) B Sample Spiking with Internal Standard (this compound or alternative) A->B C Sample Preparation (e.g., Solid-Phase Extraction) B->C D LC-MS/MS or HPLC Analysis C->D E Data Acquisition (Peak Area Ratios) D->E F Concentration Calculation using Calibration Curve E->F G Pharmacokinetic Analysis and Reporting F->G

Caption: Bioanalytical workflow for albendazole quantification.

Conclusion

A Comparative Guide to the Quantification of Albendazole: Focus on Linearity and Range Using Albendazole Sulfoxide-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like albendazole (ABZ) and its active metabolite, albendazole sulfoxide (ABZSO), is critical. This guide provides an objective comparison of analytical methods, with a special emphasis on the linearity and dynamic range achieved when using a stable isotope-labeled internal standard, such as albendazole sulfoxide-d7. The use of such standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical studies due to its ability to correct for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.

Comparative Analysis of Analytical Methods

The choice of analytical method significantly impacts the sensitivity, specificity, and the concentration range over which an analyte can be reliably quantified. While various techniques like HPLC-UV/PDA and spectrophotometry exist, LC-MS/MS coupled with a deuterated internal standard offers superior performance. The following table summarizes the linearity and range of different published methods for albendazole and albendazole sulfoxide quantification.

Analytical TechniqueInternal Standard (IS)Analyte(s)Linearity Range (ng/mL)MatrixCorrelation Coefficient (r or r²)Reference
LC-MS/MS Albendazole sulfoxide-d5 / Albendazole-d3ABZ & ABZSOABZ: 0.200–50.0 ABZSO: 3.00–600Human Plasma≥0.9976 (r²)[1][2]
LC-MS/MS Not specifiedABZ, ABZSO, ABZSO2ABZ: 0.25–200 ABZSO: 5–3500 ABZSO2: 0.5–500Human PlasmaNot specified[3]
LC-MS/MS Albendazole sulfoxide-d3 ABZSO3–1500Human PlasmaNot specified[4]
LC-MSFluconazoleABZ & ABZSO5–250 (for each)Human & Ovine Plasma>0.9901 (r)[5]
HPLC-PDAOxibendazoleABZ, ABZSO, ABZSO225–2000 (for each)Cattle Plasma≥0.99 (r)[6][7][8]
HPLC-UVPraziquantel / OxfendazoleABZ, ABZSO, ABZSO2ABZ: 5–5000 ABZSO/SO2: 50–80,000Rat Plasma>0.998 (r)[9]
HPLCMebendazoleABZ100–40,000Pharmaceutical Dosage Form0.9999 (r)[10][11]
SpectrophotometryN/AABZ620–10,000Pure Form / Formulations-0.9964 (r)[12]

ABZ: Albendazole; ABZSO: Albendazole Sulfoxide; ABZSO2: Albendazole Sulfone

As the data indicates, LC-MS/MS methods utilizing deuterated internal standards (e.g., albendazole sulfoxide-d5 or -d3, which are structurally analogous to d7) provide excellent sensitivity, with lower limits of quantification (LLOQ) reaching as low as 0.200 ng/mL for albendazole.[1][2] These methods demonstrate robust linearity over a wide dynamic range, making them highly suitable for pharmacokinetic and bioequivalence studies where plasma concentrations can vary significantly.[1][3] In contrast, HPLC-UV/PDA methods, while reliable, typically offer a higher LLOQ (e.g., 25 ng/mL) and may be more susceptible to interferences from the biological matrix.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for a highly sensitive LC-MS/MS method using a deuterated internal standard and a comparative HPLC-PDA method.

Protocol 1: LC-MS/MS Quantification of ABZ and ABZSO in Human Plasma

(Based on methodologies using deuterated internal standards)[1][2][13]

  • Preparation of Standards:

    • Prepare stock solutions of albendazole, albendazole sulfoxide, albendazole-d3, and albendazole sulfoxide-d5 (as a surrogate for d7) in methanol.[2][13]

    • Create a series of calibration standards (CS) and quality control (QC) samples by spiking blank human plasma with appropriate volumes of the stock solutions.[1]

    • Example CS concentrations: 0.200 to 50.0 ng/mL for ABZ and 3.00 to 600 ng/mL for ABZSO.[1]

  • Sample Extraction (Solid Phase Extraction - SPE):

    • To 100 µL of plasma sample (or CS/QC), add the deuterated internal standard solution.

    • The samples are prepared using Solid Phase Extraction (SPE) for cleanup and concentration.[1][2]

    • Condition an SPE cartridge (e.g., Strata™-X) with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes and internal standard with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • HPLC System: Shimadzu HPLC or equivalent.[1]

    • Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm) maintained at 40 °C.[1][13]

    • Mobile Phase: An isocratic mixture of acetonitrile and 2.0 mM ammonium acetate (pH 5.0) in a ratio of 80:20 (v/v).[1][2]

    • Flow Rate: 0.5 mL/min.[13]

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., MDS SCIEX API-5500) with an electrospray ionization (ESI) source in positive ion mode.[13]

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and internal standard.[13]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Apply a weighted (e.g., 1/x²) linear regression to determine the concentrations of the unknown samples.[1]

Protocol 2: HPLC-PDA Quantification of ABZ and its Metabolites in Plasma

(Based on a method using a non-deuterated internal standard)[6][7]

  • Preparation of Standards:

    • Prepare stock solutions of albendazole, albendazole sulfoxide, albendazole sulfone, and the internal standard (oxibendazole) in methanol.[6]

    • Prepare calibration standards in blank plasma to achieve final concentrations in the range of 0.025 to 2.0 µg/mL (25 to 2000 ng/mL).[6][7]

  • Sample Extraction (Solid Phase Extraction - SPE):

    • Follow a similar SPE procedure as described in Protocol 1, adding oxibendazole as the internal standard to all samples, calibrators, and controls.[6][7]

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC system with a Photodiode Array (PDA) detector.

    • Column: XBridge® C18 (4.6 mm × 250 mm, 5 µm).[6][7]

    • Mobile Phase: Gradient elution using acetonitrile and 0.025 M ammonium acetate buffer (pH 6.6).[6][7]

    • Flow Rate: 1.2 mL/min.[6][7]

    • Detection: PDA detector set to a wavelength of 292 nm.[6][7]

  • Data Analysis:

    • Generate a calibration curve using the peak area ratio of the analyte to the internal standard versus concentration.

    • Use the linear regression equation to calculate the concentration of analytes in the test samples.

Visualizing the Workflow

A clear understanding of the experimental process is essential. The following diagram illustrates a typical bioanalytical workflow for the quantification of albendazole using LC-MS/MS.

Albendazole_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Start 1. Plasma Sample Collection Spike_IS 2. Spike with Internal Standard (this compound) Start->Spike_IS Extraction 3. Solid Phase Extraction (SPE) - Condition - Load - Wash - Elute Spike_IS->Extraction Dry_Reconstitute 4. Evaporation & Reconstitution Extraction->Dry_Reconstitute Injection 5. HPLC Injection Dry_Reconstitute->Injection Separation 6. Chromatographic Separation (C18 Column) Injection->Separation Ionization 7. ESI Ionization (+ve mode) Separation->Ionization Detection 8. MS/MS Detection (MRM) Ionization->Detection Integration 9. Peak Integration Detection->Integration Calibration 10. Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification 11. Concentration Calculation Calibration->Quantification Report 12. Final Report Quantification->Report

Caption: Workflow for Albendazole Quantification via LC-MS/MS.

References

A Comparative Guide to the Bioanalytical Quantification of Albendazole Using Albendazole Sulfoxide-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of albendazole (ABZ) and its primary active metabolite, albendazole sulfoxide (ABZSO). It focuses on the application of the deuterated internal standard, Albendazole sulfoxide-d7, and contrasts its performance with alternative analytical approaches. The information is intended for researchers, scientists, and professionals in drug development involved in pharmacokinetic and bioequivalence studies.

Introduction to Albendazole Bioanalysis

Albendazole is a broad-spectrum anthelmintic agent. After oral administration, it is rapidly and extensively metabolized in the liver to albendazole sulfoxide, which is the main analyte of interest in pharmacokinetic studies due to its systemic activity. The accurate quantification of albendazole and albendazole sulfoxide in biological matrices, such as plasma, is crucial for determining the bioavailability and bioequivalence of different formulations. LC-MS/MS has become the preferred method for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response.

Performance Comparison of Analytical Methods

The choice of analytical method and internal standard significantly impacts the limit of detection (LOD) and limit of quantification (LOQ). Below is a comparison of various LC-MS/MS methods developed for the determination of albendazole and its metabolites.

Analyte(s)Internal Standard (IS)LLOQ (ng/mL)Linear Range (ng/mL)MatrixReference
ABZ, ABZSOAlbendazole-d3, Albendazole sulfoxide-d50.200 (ABZ), 3.00 (ABZSO)0.200–50.0 (ABZ), 3.00–600 (ABZSO)Human Plasma[1][2][3]
ABZ, ABZSO, ABZ-ONAlbendazole-d30.25 (ABZ), 5 (ABZSO), 0.5 (ABZ-ON)0.25–200 (ABZ), 5–3500 (ABZSO), 0.5–500 (ABZ-ON)Human Plasma[4][5]
ABZ, ABZSOMebendazoleNot Specified0.1-40 µg/mLPharmaceutical Dosage Forms[6][7]
ABZ, ABZSOFluconazole5 (for all analytes)5-250Human and Ovine Plasma[8]
ABZSOAlbendazole sulfoxide-d333-1500Human Plasma
ABZ, ABZSO, ABZSO2, ABZSO2-NH2Not Specified1.32 (ABZ), 16.67 (ABZSO), 0.76 (ABZSO2), 5.94 (ABZSO2-NH2)Not SpecifiedSilkworm Hemolymph[9]
ABZSO, ABZSO2, ABZSO2-NH2Mebendazole10 (ABZSO), 2 (ABZSO2), 4 (ABZSO2-NH2)Not SpecifiedHuman Serum[10]

ABZ: Albendazole, ABZSO: Albendazole Sulfoxide, ABZ-ON: Albendazole Sulfone, ABZSO2: Albendazole Sulfone, ABZSO2-NH2: Albendazole Amino Sulfone

The data clearly demonstrates that methods employing deuterated internal standards achieve the lowest limits of quantification, making them highly suitable for clinical studies where low concentrations of the parent drug and its metabolites are expected.

Experimental Protocols

Method 1: High-Sensitivity Analysis using Deuterated Internal Standards

This method is optimized for the simultaneous determination of albendazole and albendazole sulfoxide in human plasma using their respective deuterated internal standards.

  • Sample Preparation: A solid-phase extraction (SPE) is utilized. 100 µL of human plasma is processed for the extraction of the analytes and their deuterated internal standards.[1][2][11][3]

  • Chromatography: Separation is achieved on a Hypurity C18 column.[1][2][11] The mobile phase consists of acetonitrile and 2.0 mM ammonium acetate (pH 5.0) in an 80:20 (v/v) ratio.[1][2][11][3]

  • Mass Spectrometry: Detection is performed using a mass spectrometer in the positive ionization mode.[1][2][11]

Method 2: Alternative Analysis using a Non-Deuterated Internal Standard

This method provides an alternative for the quantification of albendazole and albendazole sulfoxide when deuterated standards are not available.

  • Sample Preparation: Protein precipitation is employed for sample cleanup.

  • Chromatography: A Gemini NX-C18 analytical column is used with a mobile phase of acetonitrile and 0.2% formic acid in a gradient elution. The flow rate is set at 0.6 mL/min.[8]

  • Mass Spectrometry: Detection is carried out via positive electrospray ionization in selected reaction monitoring mode.[8]

Visualization of Analytical Workflow

The following diagrams illustrate the key steps in the bioanalytical workflow for albendazole quantification.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Extraction Solid Phase Extraction (SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (Positive ESI) LC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification

Caption: Workflow for Albendazole Quantification using SPE and LC-MS/MS.

ABZ Albendazole (ABZ) ABZSO Albendazole Sulfoxide (ABZSO) (Active Metabolite) ABZ->ABZSO Hepatic Oxidation ABZSO2 Albendazole Sulfone (ABZSO2) (Inactive Metabolite) ABZSO->ABZSO2 Further Oxidation

Caption: Metabolic Pathway of Albendazole.

Conclusion

The use of a deuterated internal standard, such as this compound, in conjunction with LC-MS/MS, provides a highly sensitive and robust method for the quantification of albendazole and its active metabolite, albendazole sulfoxide, in biological matrices. The data presented in this guide highlights that methods employing stable isotope-labeled internal standards achieve superior limits of quantification compared to those using non-deuterated internal standards. This enhanced sensitivity is critical for accurately characterizing the pharmacokinetic profile of albendazole, particularly at lower concentrations, thereby supporting successful bioequivalence and other clinical studies.

References

A Comparative Stability Analysis: Albendazole Sulfoxide-d7 versus Albendazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability of active pharmaceutical ingredients (APIs) and their metabolites is paramount. This guide provides a detailed comparison of the chemical stability of Albendazole and its deuterated metabolite, Albendazole Sulfoxide-d7, under various stress conditions. The inclusion of supporting experimental data and detailed protocols aims to facilitate informed decisions in drug formulation and development.

Albendazole, a widely used benzimidazole anthelmintic, undergoes rapid metabolism in the body to form its active metabolite, Albendazole Sulfoxide. The stability of both the parent drug and its metabolite is a critical factor influencing therapeutic efficacy and shelf-life. Deuteration, the selective replacement of hydrogen with its isotope deuterium, is a strategy often employed to enhance the metabolic stability of drugs. This guide delves into the comparative chemical stability of Albendazole and this compound, providing a scientific basis for the potential advantages of deuteration beyond metabolic considerations.

Executive Summary of Stability Data

Forced degradation studies are essential to determine the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes the comparative stability of Albendazole and Albendazole Sulfoxide under various stress conditions. The data for Albendazole is collated from multiple experimental studies, while the stability profile for Albendazole Sulfoxide is based on its behavior as a primary degradation product of Albendazole. The stability of this compound is inferred based on the well-established kinetic isotope effect (KIE).

Stress ConditionAlbendazoleAlbendazole SulfoxideThis compound (Inferred)Key Observations
Acidic Hydrolysis Susceptible to degradation.Expected to be more stable than Albendazole.Expected to exhibit the highest stability.Albendazole shows degradation, while the sulfoxide form is generally more resistant to acid-catalyzed hydrolysis. The stronger C-D bond in the deuterated analog is expected to further enhance stability.
Alkaline Hydrolysis Significant degradation observed.Also susceptible to degradation.Expected to be more stable than the non-deuterated form.Both compounds show instability in basic conditions. The KIE would likely slow the degradation rate for the deuterated compound.
Oxidative Degradation Highly susceptible, forming Albendazole Sulfoxide and Sulfone.[1][2]Can be further oxidized to Albendazole Sulfone.Expected to be more resistant to oxidation.Oxidation is a primary degradation pathway for Albendazole. The C-D bond's higher dissociation energy should decrease the rate of oxidation for this compound.
Thermal Degradation Shows degradation at elevated temperatures.[3]Expected to have comparable or slightly higher stability.Expected to be more stable.The inherent strength of the C-D bond is anticipated to provide enhanced thermal stability.
Photodegradation Unstable upon exposure to UV light.[2]Also susceptible to photodegradation.[2]Expected to exhibit greater photostability.Photolytic degradation often involves radical reactions. The stronger C-D bond can slow the rate of hydrogen abstraction, a common step in such reactions.

Note: The stability of this compound is inferred from the principles of the kinetic isotope effect, which posits that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to slower reaction rates when C-H bond cleavage is the rate-determining step.[][5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. The following are representative protocols for forced degradation studies on Albendazole, which can be adapted for Albendazole Sulfoxide and its deuterated analog.

Forced Degradation (Stress Testing) Protocol

Objective: To determine the intrinsic stability of the drug substance under various stress conditions as per ICH guidelines.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve Albendazole in a suitable solvent (e.g., a mixture of sulfuric acid and methanol, followed by dilution with methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).[3]

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture in a water bath at 60°C for a specified period (e.g., 1, 2, 4, 6 hours).

    • After incubation, neutralize the solution with an equivalent amount of 0.1 N NaOH and dilute with the mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture in a water bath at 60°C for a specified period (e.g., 1, 2, 4, 6 hours).

    • After incubation, neutralize the solution with an equivalent amount of 0.1 N HCl and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified period (e.g., 1 hour).

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid drug substance in a hot air oven at a specified temperature (e.g., 80°C) for a defined duration (e.g., 24 hours).[8]

    • Alternatively, subject a solution of the drug to thermal stress.

    • After exposure, dissolve and dilute the sample appropriately for analysis.

  • Photolytic Degradation:

    • Expose the drug substance (solid or in solution) to a UV light source (e.g., 254 nm or 365 nm) or a photostability chamber for a specified duration.[2]

    • Prepare a solution of the exposed sample for analysis.

3. Analytical Method:

  • A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically employed.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).[3]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 295 nm).[3]

  • The method should be validated to ensure it can separate the parent drug from all degradation products.

Visualizing Stability Pathways and Workflows

To better illustrate the relationships and processes involved in stability testing, the following diagrams are provided in Graphviz DOT language.

cluster_pathway Albendazole Degradation Pathway ABZ Albendazole ABZ_SO Albendazole Sulfoxide (Active Metabolite) ABZ->ABZ_SO Oxidation ABZ_SO2 Albendazole Sulfone (Inactive Metabolite) ABZ_SO->ABZ_SO2 Oxidation

References

A Comparative Guide to Chiral Separation Methods for Albendazole Sulfoxide Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the chiral separation of albendazole sulfoxide enantiomers. The performance of High-Performance Liquid Chromatography (HPLC) with different chiral stationary phases and Capillary Electrophoresis (CE) are evaluated, supported by experimental data to aid in method selection and validation.

Performance Comparison of Chiral Separation Methods

The following table summarizes the key performance parameters of three validated methods for the enantioselective analysis of albendazole sulfoxide.

ParameterHPLC / Chiralcel OB-H[1]HPLC / Amylose-based CSP[2]Capillary Electrophoresis (CE)[3]
Stationary Phase/Selector Chiralcel OB-H (5 µm, 4.6 x 150 mm)Amylose tris(3,5-dimethylphenylcarbamate)Sulfated β-cyclodextrin (3.0% w/w)
Mobile Phase/Buffer n-Hexane:Ethanol (93:7, v/v)Normal Phase, e.g., n-Hexane and alcohol modifiers20 mmol/L Tris, pH 7.0
Detection FluorescenceUVUV
Linearity Range Up to 5000 ng/mL for each enantiomerNot explicitly stated in the provided snippets100 to 2500 ng/mL for each enantiomer[3]
Quantitation Limit (LOQ) 20 ng/mL for (-)-ABZSO, 50 ng/mL for (+)-ABZSO[1]Not explicitly stated in the provided snippets< 100 ng/mL
Precision (%RSD) Not explicitly stated in the provided snippetsNot explicitly stated in the provided snippetsWithin-day and between-day assays < 15%[3]
Accuracy (% Relative Error) Not explicitly stated in the provided snippetsNot explicitly stated in the provided snippetsWithin-day and between-day assays < 15%[3]
Resolution (Rs) Baseline separation impliedUp to 4.96 in normal phase mode[2]Baseline separation implied
Sample Type Plasma[1]Not specified for validationCerebrospinal Fluid (CSF)[3]

Experimental Protocols

Detailed methodologies for the compared chiral separation techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with Cellulose-based Chiral Stationary Phase

This method is suitable for the enantioselective analysis of albendazole sulfoxide in plasma samples.[1]

a) Sample Preparation (Liquid-Liquid Extraction from Plasma) [1][4]

  • To 500 µL of acidified plasma in a centrifuge tube, add an internal standard solution.

  • Add 2 mL of chloroform:isopropanol (8:2, v/v) as the extraction solvent.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a suitable aliquot (e.g., 20 µL) into the HPLC system.

b) Chromatographic Conditions [1]

  • Column: Chiralcel OB-H (5 µm, 4.6 x 150 mm)

  • Mobile Phase: n-Hexane:Ethanol (93:7, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence (Excitation: 290 nm, Emission: 320 nm)

  • Column Temperature: Ambient

High-Performance Liquid Chromatography (HPLC) with Amylose-based Chiral Stationary Phase

This method offers excellent resolution for albendazole sulfoxide enantiomers and is adaptable for semi-preparative separations.[2][5]

a) Sample Preparation

For analytical purposes, dissolve the racemic albendazole sulfoxide standard in the mobile phase to a suitable concentration. For biological samples, a validated extraction method, such as the one described above, should be employed.

b) Chromatographic Conditions [2]

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) based CSP

  • Mobile Phase (Normal Phase): A mixture of n-hexane and an alcohol modifier (e.g., ethanol, methanol, or 2-propanol). The exact ratio should be optimized to achieve the best resolution. Ternary mobile phases like hexane/2-propanol/methanol can also be effective.[6]

  • Flow Rate: Typically 1.0 mL/min for analytical scale.

  • Detection: UV at an appropriate wavelength (e.g., 295 nm).

  • Column Temperature: Ambient

Capillary Electrophoresis (CE)

This method is particularly useful for the analysis of albendazole sulfoxide enantiomers in cerebrospinal fluid.[3]

a) Sample Preparation (Liquid-Liquid Extraction from CSF) [3]

  • To 1 mL of CSF, add an internal standard.

  • Perform liquid-liquid extraction using 3 mL of chloroform:isopropanol (8:2, v/v).

  • Vortex and centrifuge to separate the phases.

  • Transfer the organic layer and evaporate to dryness.

  • Reconstitute the residue in the running buffer.

b) Electrophoretic Conditions [3]

  • Capillary: Fused-silica capillary (e.g., 60 cm total length, 50 µm I.D.)

  • Running Buffer: 20 mmol/L Tris buffer (pH 7.0) containing 3.0% (w/w) sulfated β-cyclodextrin as the chiral selector.

  • Voltage: Typically +25 kV to +30 kV.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 290 nm).

  • Temperature: Controlled, typically at 25°C.

Method Validation Workflow

The validation of a chiral separation method is crucial to ensure its reliability for its intended application. The following diagram illustrates a typical workflow for method validation based on ICH guidelines.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Technique & Selector Selection (HPLC, CE, etc.) B Optimization of Separation Parameters A->B C Specificity/ Selectivity B->C Optimized Method D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Limit of Detection (LOD) F->G H Limit of Quantitation (LOQ) G->H I Robustness H->I J System Suitability I->J K Routine Analysis J->K

Caption: General workflow for the validation of a chiral separation method.

Signaling Pathways and Experimental Workflows

The chiral separation process itself does not involve biological signaling pathways. The experimental workflow for each analytical technique follows a logical progression from sample preparation to data analysis. The diagram below illustrates the general experimental workflow for a chromatographic or electrophoretic analysis.

G A Sample Collection (e.g., Plasma, CSF) B Sample Preparation (e.g., Extraction, Dilution) A->B C Instrumental Analysis (HPLC or CE) B->C D Data Acquisition C->D E Data Processing & Quantification D->E F Reporting & Interpretation E->F

Caption: General experimental workflow for analytical separation.

References

Safety Operating Guide

Safe Disposal of Albendazole Sulfoxide-d7: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of Albendazole sulfoxide-d7, ensuring compliance and minimizing environmental impact. The procedures outlined are based on safety data sheets for Albendazole sulfoxide and related compounds, as specific disposal data for the deuterated form is not distinctly available; the protocols for the parent compound should be followed.

Core Principles of Disposal

The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste. This is due to its potential reproductive hazards, organ toxicity, and high toxicity to aquatic life with long-lasting effects[1][2]. It is imperative to avoid release into the environment[1][2][3]. The recommended method of disposal for this material is incineration by a licensed waste disposal facility[4].

Summary of Safety and Disposal Information

The following table summarizes key handling and disposal information derived from safety data sheets.

ParameterGuidelineSource Citation
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye, and face protection.[1][3][5]
Spill Containment Soak up with inert absorbent material, collect in a sealed container for disposal.[1][6][7]
Primary Disposal Method Dispose of contents and container to an approved waste disposal plant.[3][5][6]
Environmental Precautions Avoid release to the environment; very toxic to aquatic life.[1][2][8]
Contaminated Packaging Handle as unused product; take to an approved waste handling site for recycling or disposal.[6][7][8]
Regulatory Compliance Disposal must be in accordance with local, state, and federal regulations.[1][2][8]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Personal Protective Equipment (PPE) and Preparation:

    • Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves[1][3][5].

    • Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dusts or vapors[1].

    • Prepare a designated, labeled, and sealed waste container for the this compound waste.

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect all waste, including any unused product, contaminated consumables (e.g., pipette tips, weighing boats), and absorbent materials from spill cleanups, in the designated waste container.

    • Ensure the waste container is kept tightly closed when not in use[2].

  • Spill Management:

    • In the event of a spill, prevent further leakage or spreading[1][6][7].

    • Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to soak up the spill[1][6][7].

    • Carefully collect the absorbent material and place it into the designated sealed container for disposal[1].

    • Clean the spill area thoroughly[4].

    • Avoid allowing the substance to enter drains or water courses[1].

  • Storage of Waste:

    • Store the sealed waste container in a secure, designated hazardous waste accumulation area[2][6][8].

    • The storage area should be away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the full chemical name (this compound) and any other required information to the waste disposal company.

    • Follow all institutional and regulatory procedures for waste manifest and handover.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill cleanup Contain & Clean Spill with Inert Absorbent spill->cleanup Yes collect_waste Collect Waste in Sealed, Labeled Container spill->collect_waste No cleanup->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_ehs Contact EHS or Licensed Disposal Vendor store_waste->contact_ehs disposal Dispose via Approved Waste Disposal Plant (e.g., Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Albendazole Sulfoxide-d7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals handling Albendazole sulfoxide-d7. The following procedures are designed to ensure a safe laboratory environment and proper management of this compound from receipt to disposal.

Hazard Identification and Risk Assessment

Albendazole sulfoxide is classified with the following hazards:

  • Skin Sensitization: May cause an allergic skin reaction.[1][2][3][4][5][6]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2][5][6]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1][2][6]

  • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling the compound. However, the following minimum PPE is required:

PPE CategoryRequired EquipmentSpecifications and Best Practices
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is required when there is a risk of splashing.Must meet ANSI Z.87.1 standards. Always wear safety glasses or goggles beneath a face shield.[8][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). Consider double gloving.Inspect gloves for integrity before each use. Change gloves immediately upon contamination. Wash hands thoroughly after removing gloves.[2][9][10]
Body Protection A fully buttoned laboratory coat. Consider a disposable gown or apron for larger quantities or when splashing is likely.Long-sleeved gowns are recommended to minimize skin exposure.[2][3][4][11][12] Clothing should cover the legs, and closed-toe shoes must be worn.[8][13]
Respiratory Protection A respirator may be required if there is a risk of generating dust or aerosols and engineering controls are insufficient.Use a NIOSH/MSHA approved respirator. A proper fit test and training are necessary before use.[13][14]

Operational Plan for Safe Handling

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][15]

  • Keep the container tightly sealed and properly labeled.[3][6][11]

  • Store in a locked-up location with restricted access.[1][5][6][14]

2. Engineering Controls:

  • Handle this compound in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[1]

  • Ensure that a safety shower and eyewash station are readily accessible.[1][4][5][11][15]

3. Handling and Experimental Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Do not breathe dust, vapor, mist, or gas.[1][2][3][6][11]

  • Minimize the generation of dust and aerosols.

  • Wash hands thoroughly after handling.[2][3][4][6][11]

  • Do not eat, drink, or smoke in the laboratory.[2][3][4][5][6][11]

4. Spill Management:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear full personal protective equipment as outlined above.[1]

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., diatomite, universal binders).[1] For larger spills, dike the area to prevent spreading.[2] Collect the spilled material and absorbent into a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area and any contaminated equipment with alcohol or a suitable detergent and water.[1]

  • Environmental Precautions: Prevent the spilled material from entering drains or waterways.[1][2][4][11]

5. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][14]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation or an allergic reaction develops.[1][4][5][11][14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4][5][11][14]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][2][3][4][5][11]

6. Disposal Plan:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated materials, including empty containers, should be treated as hazardous waste.

  • Do not allow the substance to be released into the environment.[1]

Quantitative Data Summary

PropertyValueSource
CAS Number 54029-12-8 (for Albendazole sulfoxide)MedChemExpress SDS
GHS Hazard Statements H317, H361, H373, H400, H410MedChemExpress SDS

Note: Specific quantitative data for this compound is not available. The data provided is for the non-deuterated parent compound.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

start Start: Receive this compound inspect Inspect Container for Damage start->inspect store Store in a Cool, Dry, Ventilated, Locked Location inspect->store risk_assessment Conduct Risk Assessment store->risk_assessment ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) risk_assessment->ppe handling Handle in a Ventilated Enclosure (e.g., Fume Hood) ppe->handling spill Spill Occurs? handling->spill spill_procedure Follow Spill Management Protocol: Evacuate, Contain, Clean, Decontaminate spill->spill_procedure Yes waste Collect Waste in a Labeled, Sealed Container spill->waste No spill_procedure->waste decontamination Decontaminate Work Area and Equipment waste->decontamination dispose Dispose of Waste According to Institutional and Local Regulations decontamination->dispose end End of Procedure dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.